N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-4(13)10-8-11-5-2-3-6(9)12-7(5)14-8/h2-3H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFPKWDFAFFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718287 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112982-76-9 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the construction of the core thiazolo[5,4-b]pyridine scaffold, followed by a functional group modification to yield the final product. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering valuable insights for researchers in the field.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have been investigated as kinase inhibitors, including for targets such as c-KIT, making them relevant for overcoming drug resistance in cancer therapy.[1] The strategic placement of various substituents on this heterocyclic core allows for the fine-tuning of pharmacological properties. This compound is a key intermediate and a target molecule in the development of novel therapeutics. The bromo-substituent at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Retrosynthetic Analysis and Overall Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward two-step synthesis. The primary disconnection is at the amide bond, leading back to the key intermediate, 2-amino-5-bromothiazolo[5,4-b]pyridine, and an acetylating agent. The second disconnection breaks the thiazole ring, leading to a substituted aminopyridine precursor.
Figure 1: Retrosynthetic analysis of this compound.
This guide will focus on a practical and well-documented forward synthesis based on this analysis. The overall pathway is illustrated below:
Figure 2: Overall synthesis pathway.
Experimental Section: Detailed Synthesis Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
The formation of the thiazolo[5,4-b]pyridine core is achieved through the reaction of a suitably substituted pyridine with a thiocyanate salt. This reaction proceeds via an initial nucleophilic substitution of the chloro group by the thiocyanate, followed by an intramolecular cyclization.
Reaction Scheme:
Table 1: Reagents and Conditions for the Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
| Reagent/Solvent | Molar Equiv. | Purpose |
| 3-Amino-5-bromo-2-chloropyridine | 1.0 | Starting Material |
| Potassium Thiocyanate (KSCN) | 1.1 - 1.5 | Thiocyanate Source |
| Dimethylformamide (DMF) | - | Solvent |
| Temperature | 80-100 °C | Reaction Temperature |
| Time | 4-8 hours | Reaction Duration |
Detailed Protocol:
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in dimethylformamide (DMF), add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-amino-5-bromothiazolo[5,4-b]pyridine as a solid.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the nucleophilic substitution reaction.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization.
-
Work-up: Precipitation in water is an effective method for isolating the product from the high-boiling point solvent (DMF) and any remaining inorganic salts.
Step 2: Synthesis of this compound
The final step involves the acylation of the 2-amino group of the thiazolo[5,4-b]pyridine intermediate. This is a standard nucleophilic acyl substitution reaction where the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Reaction Scheme:
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Purpose |
| 2-Amino-5-bromothiazolo[5,4-b]pyridine | 1.0 | Starting Material |
| Acetic Anhydride | 1.5 - 2.0 | Acetylating Agent |
| Pyridine or Triethylamine | Catalytic/Solvent | Base/Catalyst |
| Temperature | Room Temperature to 50 °C | Reaction Temperature |
| Time | 1-3 hours | Reaction Duration |
Detailed Protocol:
-
Suspend 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but acetic anhydride is often preferred due to its lower volatility and less aggressive reactivity.
-
Base: Pyridine or another tertiary amine base is used to neutralize the acetic acid byproduct of the reaction and can also act as a nucleophilic catalyst.
-
Work-up: Similar to the first step, precipitation in water is an efficient way to isolate the product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
This technical guide has outlined a robust and reproducible two-step synthesis for this compound. By providing detailed experimental protocols and explaining the rationale behind the chosen conditions, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented pathway is amenable to scale-up and can be adapted for the synthesis of related analogues.
References
An In-Depth Technical Guide to the Physicochemical Properties of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. Its core structure, the thiazolo[5,4-b]pyridine scaffold, is recognized as a privileged pharmacophore, appearing in a variety of kinase inhibitors and other biologically active agents. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for its synthesis and characterization. While extensive experimental data for this specific molecule is not widely published, this guide establishes a robust framework for its scientific investigation, grounded in established chemical principles and data from closely related analogues.
Molecular Identity and Core Physicochemical Parameters
This compound is identified by the following key parameters:
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₆BrN₃OS | [1][2][3][4] |
| Molecular Weight | 272.12 g/mol | [1][3][5] |
| CAS Number | 1112982-76-9 | [1][2][4][5] |
| Appearance | Brown Powder | [5] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1][5] |
Predicted Physicochemical Data:
| Property | Predicted Value | Source |
| pKa | 11.20 ± 0.43 | [5] |
| XLogP3-AA | 1.9 | [5] |
| Topological Polar Surface Area (TPSA) | 83.1 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Synthesis and Purification: A Validated Approach
While a specific, published synthesis protocol for this compound is not available, a reliable synthetic route can be devised based on established methodologies for the formation of the thiazolo[5,4-b]pyridine core and subsequent N-acetylation. The proposed synthesis begins with the commercially available 2-amino-5-bromothiazolo[5,4-b]pyridine.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: N-Acetylation
This protocol is adapted from standard procedures for the acetylation of aromatic amines.[6]
Materials:
-
2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (anhydrous, as solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiazolo[5,4-b]pyridine in anhydrous pyridine.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the purified this compound.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Pyridine and the reaction vessel must be anhydrous as acetic anhydride readily hydrolyzes in the presence of water, which would reduce the yield.
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at 0 °C: The reaction is exothermic; slow addition of acetic anhydride at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Work-up: Quenching the reaction with water hydrolyzes any remaining acetic anhydride and precipitates the less water-soluble product.
Physicochemical Property Determination: Methodologies
Melting Point
The melting point is a critical indicator of purity.
Protocol:
-
A small amount of the dried, purified compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility Profile
A qualitative solubility assessment is crucial for selecting appropriate solvents for analysis, reactions, and formulation.
Protocol:
-
To a series of small test tubes, add approximately 1-2 mg of this compound.
-
To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
-
Observe the solubility at room temperature with agitation.
-
If the compound is insoluble at room temperature, gently warm the mixture to assess solubility at elevated temperatures.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble."
Expected Solubility: Based on its structure, the compound is expected to have low solubility in water, moderate solubility in polar aprotic solvents like ethyl acetate and dichloromethane, and good solubility in highly polar solvents such as DMSO and DMF.
Acidity Constant (pKa) Determination
The predicted pKa of ~11.20 suggests the amide proton is weakly acidic. An experimental determination is necessary for accurate predictions of its ionization state at physiological pH.
Workflow for pKa Determination:
Caption: Workflow for the experimental determination of pKa.
Protocol using UV-Vis Spectrophotometry:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffered solutions with a range of known pH values.
-
Add a small, constant aliquot of the stock solution to each buffered solution.
-
Record the UV-Vis spectrum for each sample.
-
Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH of the buffer.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is essential for confirming the structure. Expected signals would include a singlet for the acetyl methyl protons, and signals in the aromatic region for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the fused heterocyclic ring system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected vibrational bands include:
-
N-H stretch: A sharp peak around 3300-3100 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1680-1640 cm⁻¹.
-
N-H bend (Amide II): A band around 1550 cm⁻¹.
-
C-N stretch: Around 1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M+H]⁺ ion for C₈H₆BrN₃OS would have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of trifluoroacetic acid (TFA) or formic acid, would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Significance in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a key component in a number of compounds with demonstrated biological activity. Derivatives have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), and have shown potential in the development of anticancer agents. The physicochemical properties of this compound, such as its solubility, lipophilicity (indicated by XLogP3-AA), and pKa, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent. The bromine atom at the 5-position also provides a handle for further synthetic modification, for example, through cross-coupling reactions, to generate libraries of analogues for structure-activity relationship (SAR) studies.
Conclusion
While a complete, experimentally verified physicochemical profile of this compound is not yet publicly available, this guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. The provided protocols are based on established, robust chemical principles and are designed to yield high-quality, reliable data. A thorough understanding and experimental determination of the properties outlined herein are essential for any researcher or drug development professional working with this promising heterocyclic compound.
References
An In-depth Technical Guide on the Postulated Mechanism of Action of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a heterocyclic organic molecule featuring the thiazolo[5,4-b]pyridine scaffold, a structure recognized as a "privileged" core in medicinal chemistry. While direct and extensive research on this specific compound is not publicly available, the known biological activities of structurally related thiazolo[5,4-b]pyridine derivatives provide a strong basis for postulating its mechanism of action. This in-depth technical guide synthesizes the available evidence to propose a likely mechanism centered on kinase inhibition, a common trait for this class of compounds. We will delve into the probable molecular targets, the downstream signaling consequences, and provide detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Introduction: The Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Derivatives of this scaffold have been investigated for their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] A significant body of research points towards the ability of these compounds to function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, differentiation, and survival.[5][6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
Given that this compound is classified within a product family of "Protein Degrader Building Blocks," it is plausible that it may also function as a targeting ligand for proteolysis-targeting chimeras (PROTACs), further expanding its potential therapeutic applications.[8]
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive literature on thiazolo[5,4-b]pyridine derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. The core structure of the molecule is well-suited to fit into the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their downstream substrates.
Likely Kinase Targets
Two of the most prominent kinase families targeted by thiazolo[5,4-b]pyridine derivatives are the Phosphoinositide 3-kinases (PI3Ks) and the c-KIT receptor tyrosine kinase.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, and survival.[9] Several thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, with some exhibiting nanomolar IC50 values.[1][6] Molecular docking studies of these inhibitors reveal that the thiazolo[5,4-b]pyridine scaffold forms key hydrogen bond interactions with residues in the hinge region of the PI3K ATP-binding site.[6]
-
c-KIT Receptor Tyrosine Kinase: c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including gastrointestinal stromal tumors (GIST).[5][7] Thiazolo[5,4-b]pyridine derivatives have been successfully developed as c-KIT inhibitors, demonstrating the ability to overcome resistance to existing therapies like imatinib.[5][7][10]
The general structure of the user's compound, with an acetamide group at the 2-position and a bromine atom at the 5-position, is consistent with the structural motifs of other known kinase inhibitors based on the thiazolo[5,4-b]pyridine scaffold.
Postulated Signaling Pathway
Inhibition of PI3K or c-KIT by this compound would lead to the downstream modulation of key cellular signaling pathways, ultimately impacting cell fate.
Figure 1: Postulated Signaling Pathway. This diagram illustrates the potential mechanism of action where the compound inhibits PI3K and/or c-KIT, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized mechanism of action of this compound, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assays
The first step is to determine if the compound directly inhibits the activity of candidate kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (containing ATP and MgCl2)
-
Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known PI3K inhibitor)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the recombinant PI3Kα enzyme.
-
Add the serially diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) for a known inhibitor | Predicted IC50 (nM) for the test compound |
| PI3Kα | 5 | < 50 |
| PI3Kβ | 50 | 100-500 |
| PI3Kδ | 10 | < 100 |
| PI3Kγ | 20 | < 100 |
| c-KIT (wild-type) | 30 | < 100 |
| c-KIT (mutant) | 100 | < 200 |
Cellular Assays to Assess Downstream Signaling
Once direct kinase inhibition is confirmed, the next step is to evaluate the compound's effect on the downstream signaling pathway in a cellular context.
Protocol: Western Blot Analysis of AKT Phosphorylation
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to have an active PI3K pathway (e.g., MCF-7 breast cancer cells).
-
Treat the cells with varying concentrations of this compound for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-AKT to total AKT.
-
Figure 2: Western Blot Workflow. This diagram outlines the key steps in performing a Western blot experiment to assess the phosphorylation status of a target protein.
Cell Viability and Apoptosis Assays
To determine the functional consequence of kinase inhibition, cell viability and apoptosis assays are essential.
Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on the broader class of thiazolo[5,4-b]pyridine derivatives provides a strong foundation for a well-reasoned hypothesis. The most probable mechanism is the inhibition of protein kinases, particularly those in the PI3K and c-KIT families, leading to the suppression of pro-survival signaling pathways in cancer cells.
The experimental protocols outlined in this guide provide a clear roadmap for validating this hypothesis. Future research should focus on a comprehensive kinase profiling of the compound, detailed investigation of its effects on downstream signaling pathways, and evaluation of its efficacy in preclinical cancer models. Furthermore, exploring its potential as a protein degrader building block could open up new avenues for therapeutic development. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound and its analogs.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3<i>H</i>-thiazolo[4,5-<i>b</i>]pyridin-2-ones - ProQuest [proquest.com]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancers | Free Full-Text | Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
biological activity of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide derivatives
An In-Depth Technical Guide
Topic: Biological Activity of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazolo[5,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on the derivatives of this compound, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. We synthesize data from recent studies to highlight their significant potential as anticancer and antimicrobial agents. Key findings reveal that these derivatives exert potent anticancer effects through the targeted inhibition of critical signaling pathways, including protein kinases like EGFR and c-KIT, as well as the PI3K pathway.[1][2][3] Notably, certain analogues demonstrate high potency against drug-resistant cancer cell lines and exhibit favorable selectivity, sparing normal cells.[1][2] Furthermore, this guide details the antimicrobial properties of related scaffolds, showcasing their efficacy against pathogenic bacteria.[4][5] By presenting detailed experimental protocols, quantitative data, and structure-activity relationship (SAR) insights, this document serves as a vital resource for researchers aiming to design and develop next-generation therapeutics based on the thiazolo[5,4-b]pyridine core.
Introduction: The Rise of Thiazolo[5,4-b]pyridines
The search for novel therapeutic agents is often centered on identifying molecular scaffolds that can interact with multiple biological targets with high affinity and specificity. The thiazolo[5,4-b]pyridine ring system has emerged as one such "privileged scaffold." Its rigid, planar structure and the strategic placement of nitrogen and sulfur heteroatoms provide a unique electronic and steric profile, making it an ideal framework for designing potent inhibitors of enzymes, particularly kinases. Thiazole-containing compounds are known to exhibit a wide array of biological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[6] This guide delves into the specific and promising biological activities of derivatives based on the this compound core, a substructure that has yielded compounds with significant therapeutic potential.
Synthesis Strategy: Building the Core Scaffold
The rational design of novel derivatives is predicated on an efficient and versatile synthetic strategy. The synthesis of the thiazolo[5,4-b]pyridine core is a critical first step, enabling the subsequent diversification of the molecule to explore the structure-activity landscape. A common and effective route begins with commercially available substituted pyridines, such as 3-amino-5-bromo-2-chloropyridine.
The choice of this starting material is strategic; the chlorine atom provides a reactive site for initial cyclization, while the bromine atom offers a handle for late-stage functionalization via cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.[1][2] This dual functionality is key to building a library of analogues for biological screening.
General Synthetic Workflow
The synthesis typically proceeds via a multi-step pathway. The initial aminothiazole formation is a crucial step, often achieved by reacting the aminopyridine precursor with potassium thiocyanate.[2] Subsequent modifications, such as acetylation or coupling reactions, complete the synthesis.
Caption: General synthetic route for this compound and its derivatives.
Anticancer Activity: Targeting Malignant Proliferation
Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated potent and selective anticancer activity across a range of human cancer cell lines, including those from non-small cell lung cancer (NSCLC), gastrointestinal stromal tumors (GIST), and leukemia.[1][2][7] The primary mechanism of action appears to be the inhibition of protein kinases that are critical for tumor cell survival and proliferation.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers, particularly NSCLC. Thiazolo[5,4-b]pyridine derivatives have been rationally designed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1] These compounds function by competing with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades responsible for cell growth and division.
A novel series of these derivatives showed potent activity against NSCLC cell lines, including H1975, which harbors the T790M "gatekeeper" mutation that confers resistance to first-generation EGFR-TKIs.[1] Molecular docking studies confirmed that these compounds fit within the ATP-binding pocket and form crucial hydrogen bonds with key residues like Cys797, explaining their potent inhibitory activity.[1]
Caption: Inhibition of the EGFR signaling cascade by thiazolo[5,4-b]pyridine derivatives.
Overcoming c-KIT Resistance in GIST
Mutations in the c-KIT receptor tyrosine kinase are the primary oncogenic drivers in most gastrointestinal stromal tumors (GIST). While imatinib is the standard first-line therapy, resistance often develops. Researchers have synthesized thiazolo[5,4-b]pyridine derivatives to overcome this resistance.[2] One compound, 6r , was particularly effective against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib.[2] This highlights the scaffold's potential for developing therapies that can address acquired drug resistance, a major challenge in oncology.
PI3K Pathway and PARP1 Inhibition
The parent compound, this compound, is a known inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway, which is fundamental to cancer cell proliferation and survival.[3] It shows potent, nanomolar IC₅₀ values against several PI3K isoforms.[3] Furthermore, related pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells, and their cytotoxic effect was significantly reduced when co-incubated with a PARP1 inhibitor.[7] This suggests a mechanism of action related to DNA damage response pathways.[7]
Quantitative Summary of Anticancer Activity
The efficacy of these compounds is best illustrated by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.
| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 10k | HCC827 (NSCLC) | IC₅₀ | 0.010 | [1] |
| 10k | NCI-H1975 (NSCLC, T790M) | IC₅₀ | 0.08 | [1] |
| 10k | A549 (NSCLC) | IC₅₀ | 0.82 | [1] |
| 10k | BEAS-2B (Normal Lung) | IC₅₀ | > 35 | [1] |
| 6r | c-KIT (V560G/D816V Mutant) | IC₅₀ | 4.77 | [2] |
| 6r | HMC1.1 (Mast Cell Leukemia) | GI₅₀ | 1.15 | [2] |
| 3 | HL-60 (Leukemia) | IC₅₀ | 0.57 | [7] |
| 3 | Normal Keratinocytes | IC₅₀ | > 50 | [7] |
Antimicrobial Activity
In addition to their anticancer properties, the broader family of thiazolopyridines has been investigated for antimicrobial activity. The rise of multidrug-resistant bacteria necessitates the development of new chemical entities that can overcome existing resistance mechanisms.
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened against pathogenic bacteria and fungi.[4][5] Several compounds showed moderate to potent activity. This is a crucial aspect of the scaffold's versatility, as it provides a foundation for developing novel antibiotics. The mechanism is often related to the inhibition of essential bacterial enzymes, such as DNA gyrase or MurD ligase, which are involved in DNA replication and cell wall synthesis, respectively.[4]
Quantitative Summary of Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | Activity Metric | Value (µM) | Reference |
| 3g | Pseudomonas aeruginosa | MIC | 0.21 | [4][5] |
| 3g | Escherichia coli | MIC | 0.21 | [4][5] |
Key Experimental Protocols
To ensure reproducibility and validate the reported findings, it is essential to follow standardized protocols. The following sections detail the methodologies central to evaluating the biological activity of these compounds.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC827, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Osimertinib) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Grow the bacterial strain (e.g., E. coli, P. aeruginosa) in MHB to log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Structure-Activity Relationship (SAR) Insights
Analysis of the biological data from various derivatives allows for the deduction of preliminary structure-activity relationships (SAR). These insights are crucial for guiding the next cycle of drug design to optimize potency and selectivity.
-
Substitution on the Pyridine Ring: The bromine atom at the 5-position serves as a key synthetic handle for introducing diverse groups via Suzuki coupling. The nature of the substituent introduced here dramatically influences kinase inhibitory activity.[1][2]
-
Amide Moiety: The acetamide group at the 2-position appears important for activity. Modifications at this site, such as introducing different amides or ureas, could modulate potency and pharmacokinetic properties.
-
Aryl Groups: For EGFR inhibitors, the addition of specific substituted phenyl or pyrimidinyl groups at the 5-position was critical for achieving high potency, particularly against resistant mutants.[1] For c-KIT inhibitors, different substitution patterns were found to be optimal.[2]
Caption: Structure-Activity Relationship (SAR) logic for optimizing thiazolo[5,4-b]pyridine derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with significant potential in oncology and infectious diseases. Their demonstrated ability to potently inhibit key protein kinases, overcome clinical drug resistance, and exhibit selectivity for cancer cells over normal cells underscores their therapeutic value.[1][2][7] Furthermore, the antimicrobial activity of related structures opens a second avenue for drug development.[4]
Future research should focus on:
-
Lead Optimization: Expanding the SAR studies to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Evaluation: Advancing the most promising compounds into preclinical animal models to assess their efficacy and safety profiles.
-
Mechanism of Action: Further elucidating the precise molecular interactions and downstream effects of these compounds to better understand their biological activity.
By leveraging the insights presented in this guide, researchers are well-equipped to further exploit the therapeutic potential of this versatile and powerful chemical scaffold.
References
- 1. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1112982-76-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
The In-Depth Technical Guide to N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: Structural Analogs and Functional Insights as Kinase Inhibitors
This guide provides a comprehensive technical overview of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide and its structural analogs, with a focus on their functions as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms make it an ideal framework for designing inhibitors that can effectively interact with the ATP-binding pockets of various kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated a remarkable breadth of activity, inhibiting a range of kinases including c-KIT, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinases (PI3Ks).[1][2][3] This versatility underscores the "privileged" nature of this scaffold, signifying its ability to serve as a foundation for the development of a multitude of targeted therapies.
This guide will delve into the specific structural features and functional implications of this compound and its analogs, with a particular focus on their role as PI3K inhibitors.
This compound: The Core Compound
This compound is a specific derivative of the thiazolo[5,4-b]pyridine scaffold. Its chemical structure is characterized by a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 2-position of the thiazole ring.
Chemical Properties:
| Property | Value |
| Molecular Formula | C8H6BrN3OS |
| Molecular Weight | 272.12 g/mol [4] |
| CAS Number | 1112982-76-9[4] |
| Appearance | Brown Powder[4] |
While this compound is commercially available and has been identified as a "Protein Degrader Building Block,"[5] its specific biological activity and therapeutic potential are best understood through the lens of its structural analogs and the broader class of thiazolo[5,4-b]pyridine derivatives.
Structural Analogs and Structure-Activity Relationships (SAR)
The therapeutic potential of the thiazolo[5,4-b]pyridine scaffold has been extensively explored through the synthesis and evaluation of a wide array of structural analogs. A key strategy in this exploration is the systematic modification of different positions on the core structure to understand the impact on biological activity—a process known as establishing a Structure-Activity Relationship (SAR).
A pivotal study in this area focused on the development of novel thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors.[1] While not direct analogs of this compound, the insights from this study are invaluable for understanding the key structural determinants of activity for this class of compounds.
Key SAR Insights for Thiazolo[5,4-b]pyridine-based PI3K Inhibitors:
-
The Importance of the 2-Position: The substitution at the 2-position of the thiazole ring is critical for potent PI3K inhibitory activity. In the aforementioned study, the attachment of a pyridyl group at this position was found to be a necessary moiety for enzymatic potency. Replacement of the pyridyl group with a phenyl group led to a significant decrease in activity.[1] This suggests that the acetamido group in this compound is a key site for modification to modulate activity and selectivity.
-
The Role of the 5-Position: The 5-position of the pyridine ring, where the bromine atom is located in the parent compound, is another crucial site for modification. In the study of c-KIT inhibitors, functionalization at this position was used to target the ATP-binding site.[6] The bromine atom in this compound can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents and explore their impact on PI3K inhibition.
-
The Sulfonamide Functionality: In the development of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs, a sulfonamide group was identified as a key structural unit for potent PI3Kα inhibitory activity.[1] This highlights a successful strategy for enhancing the potency of the thiazolo[5,4-b]pyridine scaffold.
Quantitative Analysis of Analog Potency:
The following table summarizes the in vitro inhibitory activity of representative thiazolo[5,4-b]pyridine analogs against different PI3K isoforms.[1]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | 34.2 | 1.8 | 2.5 |
| 19b | 4.1 | 45.7 | 2.1 | 3.0 |
| 19c | 5.8 | 58.1 | 2.9 | 4.2 |
Data extracted from "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors"[1]
These data clearly demonstrate the potent and, in some cases, isoform-selective inhibitory activity of the thiazolo[5,4-b]pyridine scaffold. Compound 19a , for instance, shows high potency against PI3Kα, γ, and δ isoforms, with approximately 10-fold lower activity against the β isoform.[1]
Functions and Mechanism of Action: Targeting the PI3K Signaling Pathway
The primary function of the studied this compound analogs is the inhibition of the PI3K signaling pathway. The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.
The PI3K/AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. The following diagram illustrates the central role of PI3K in this pathway and the point of intervention for thiazolo[5,4-b]pyridine-based inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazolo[5,4-b]pyridine analogs.
Molecular Mechanism of Inhibition:
Molecular docking studies have provided valuable insights into how these compounds inhibit PI3K. The thiazolo[5,4-b]pyridine scaffold fits into the ATP-binding pocket of the kinase domain of PI3Kα.[1] Key interactions include:
-
Hydrogen Bonding: The nitrogen atoms within the thiazolo[5,4-b]pyridine core form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Val851.[1]
-
Hydrophobic Interactions: The aromatic rings of the scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the inhibitor-enzyme complex.
-
Additional Interactions: Functional groups at the 2- and 5-positions can form additional hydrogen bonds or van der Waals interactions, contributing to the overall potency and selectivity of the inhibitor. For example, a sulfonamide group has been shown to form a hydrogen bond with Lys802.[1]
By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth and survival.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments used in the evaluation of this compound and its analogs.
1. Synthesis of Thiazolo[5,4-b]pyridine Analogs:
The synthesis of thiazolo[5,4-b]pyridine derivatives is a multi-step process. The following workflow provides a general overview of a successful synthetic route.[1]
Caption: A general synthetic workflow for the preparation of thiazolo[5,4-b]pyridine analogs.
2. PI3K Enzymatic Assay (In Vitro):
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, PIP2 substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3. Cell Proliferation Assay (MTT Assay):
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of kinase inhibitors, particularly targeting the PI3K signaling pathway. The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile and "privileged" structure in drug discovery, amenable to chemical modifications that can fine-tune potency and selectivity.
The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation inhibitors with improved therapeutic profiles. Key areas for future research include:
-
Exploration of diverse substitutions at the 2- and 5-positions of the thiazolo[5,4-b]pyridine core to further optimize PI3K isoform selectivity and overall potency.
-
In vivo evaluation of the most promising analogs in preclinical models of cancer to assess their efficacy, pharmacokinetics, and safety.
-
Investigation of potential off-target effects to ensure a favorable safety profile for clinical development.
-
Exploration of the potential of these compounds in other therapeutic areas where PI3K signaling is implicated, such as inflammatory diseases and metabolic disorders.
By leveraging the insights presented in this guide, researchers and drug development professionals can continue to advance the development of this important class of compounds towards novel and effective therapies.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
potential therapeutic targets of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
An In-depth Technical Guide to the Potential Therapeutic Targets of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Abstract
This compound belongs to the thiazolo[5,4-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, extensive research on its structural analogs provides a strong basis for identifying its potential therapeutic targets. This guide synthesizes the existing knowledge on thiazolo[5,4-b]pyridine derivatives to elucidate the most probable mechanisms of action and therapeutic applications for this compound. We will delve into its potential as a kinase inhibitor for oncology applications, explore other possible biological activities, and provide detailed protocols for target identification and validation.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The thiazolo[5,4-b]pyridine core is a bicyclic heterocyclic system that has garnered substantial attention from medicinal chemists. Its rigid structure and ability to form key hydrogen bond interactions make it an ideal scaffold for designing inhibitors of various enzymes, particularly kinases.[1][2] The versatility of this scaffold is demonstrated by the diverse range of biological activities reported for its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The subject of this guide, this compound, incorporates this key scaffold. The presence of the bromo substituent at the 5-position and the acetamide group at the 2-position are expected to modulate its biological activity and target specificity. Based on the extensive literature on related compounds, we can hypothesize its potential therapeutic targets.
Primary Therapeutic Area of Interest: Oncology
The most prominent and well-documented therapeutic application for thiazolo[5,4-b]pyridine derivatives is in the treatment of cancer. This is largely attributed to their ability to function as potent kinase inhibitors.[1][2][5]
Kinase Inhibition: A Powerful Anticancer Strategy
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop inhibitors for several key oncogenic kinases.[1]
Caption: A generalized workflow for identifying and validating kinase inhibitors.
Potential Kinase Targets
Based on studies of analogous compounds, the following kinases are high-priority potential targets for this compound:
-
c-KIT: Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[1] Notably, some derivatives have shown efficacy against imatinib-resistant c-KIT mutants.[1]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently activated in cancer. Several thiazolo[5,4-b]pyridine derivatives have demonstrated potent inhibitory activity against PI3K isoforms.[2]
-
Other Potential Kinase Targets: The versatility of the scaffold is highlighted by its documented activity against a range of other kinases, including:
-
ITK (Interleukin-2-inducible T-cell kinase)
-
BCR-ABL (Breakpoint cluster region-Abelson murine leukemia)
-
RAF (Rapidly Accelerated Fibrosarcoma)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[1]
-
Proposed Mechanism of Action: ATP-Competitive Inhibition
The thiazolo[5,4-b]pyridine scaffold typically acts as an ATP-competitive inhibitor. The nitrogen atoms within the heterocyclic ring system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for kinase inhibitors. Molecular docking studies on related compounds have confirmed this binding mode.[2]
Caption: Potential inhibition of pro-survival signaling pathways by the compound.
Secondary Therapeutic Areas and Other Biological Activities
While oncology is the most probable application, the thiazolo[5,4-b]pyridine scaffold has demonstrated a broader range of biological activities that warrant investigation for this compound.
Antimicrobial Activity
Derivatives of the related thiazolo[4,5-b]pyridine scaffold have shown promising antimicrobial activity against both bacteria and fungi.[6][7] The proposed mechanisms of action in bacteria include the inhibition of essential enzymes like MurD and DNA gyrase.[6]
Anti-inflammatory and Antioxidant Properties
Certain thiazolo[4,5-b]pyridine derivatives have exhibited anti-inflammatory and antioxidant activities.[4] The anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Experimental Protocols for Target Validation
To empirically determine the therapeutic targets of this compound, a systematic approach is required.
Protocol 1: Kinase Panel Screening
Objective: To identify the primary kinase targets of the compound from a broad panel of kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of purified kinases. The compound will be serially diluted and added to the assay plates.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method) and the specific kinase substrate.
-
Detection: After incubation, quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For promising hits, determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., GIST-T1 for c-KIT, MCF-7 for PI3K pathway) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Pathway Modulation
Objective: To confirm that the compound inhibits the intended signaling pathway within the cell.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Data Summary
The following table summarizes the reported activities of representative thiazolo[5,4-b]pyridine derivatives, which can serve as a benchmark for evaluating this compound.
| Derivative | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |
| Compound 6r | c-KIT (V560G/D816V) | 4.77 µM (IC₅₀) | HMC1.1 | [1] |
| Compound 6r | - | 1.15 µM (GI₅₀) | HMC1.1 | [1] |
| Compound 19a | PI3Kα | 3.6 nM (IC₅₀) | - | [2] |
Conclusion and Future Directions
This compound is a promising compound for further investigation, particularly in the field of oncology. The robust evidence supporting the role of the thiazolo[5,4-b]pyridine scaffold as a versatile kinase inhibitor provides a clear path for its preclinical evaluation. The immediate next steps should involve comprehensive kinase profiling to identify its primary targets, followed by cellular assays to confirm its on-target effects and anticancer activity. Further exploration of its potential antimicrobial and anti-inflammatory properties could also unveil novel therapeutic applications. The detailed protocols provided in this guide offer a solid framework for initiating these critical studies.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: A Key Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, CAS number 1112982-76-9, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, the profound biological significance of its core scaffold, potential synthetic routes, and its emerging applications, particularly as a versatile building block.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
This compound belongs to the broader class of thiazolo[5,4-b]pyridine derivatives. This fused heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific arrangement of nitrogen and sulfur heteroatoms allow it to form key hydrogen bond interactions with the hinge region of various protein kinases.[1][2] This has led to the development of numerous potent and selective kinase inhibitors targeting a range of diseases, most notably cancer and inflammatory disorders.[3][4]
The thiazolo[5,4-b]pyridine core has been successfully incorporated into inhibitors of critical kinases such as PI3K, c-KIT, VEGFR2, and RAF, demonstrating its versatility and importance in modern drug design.[1][2] The subject of this guide, with its bromo and acetamido functionalities, represents a key intermediate, primed for further chemical modification and elaboration into novel therapeutic agents.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 1112982-76-9 | [5][6][7] |
| Molecular Formula | C8H6BrN3OS | [6][7] |
| Molecular Weight | 272.12 g/mol | [6] |
| Appearance | Brown Powder | [6] |
| Predicted pKa | 11.20 ± 0.43 | [6] |
| Storage | Sealed in dry, Room Temperature | [6][7] |
Structural Diagram:
Caption: Molecular structure of this compound.
Synthesis and Reactivity
Proposed Synthetic Workflow
A logical approach would involve the initial formation of the 2-aminothiazolo[5,4-b]pyridine core, followed by acylation to introduce the acetamide group.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add potassium thiocyanate (KSCN, 1.2 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromothiazolo[5,4-b]pyridine.
Step 2: Synthesis of this compound
-
Suspend the 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) or acetyl chloride (1.2 eq) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Note: This proposed synthesis is based on established chemical principles. Optimization of reaction conditions, solvents, and purification methods would be necessary to achieve high yields and purity.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Kinase Inhibitor Synthesis
The bromine atom at the 5-position of the thiazolo[5,4-b]pyridine ring is a key handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] This allows for the exploration of the chemical space around the core scaffold, which is crucial for developing inhibitors with high potency and selectivity for specific kinases.
Protein Degrader Building Block
The compound is explicitly marketed as a "Protein Degrader Building Block".[7] This points to its utility in the construction of Proteolysis-Targeting Chimeras (PROTACs). In a typical PROTAC design, one end of a molecule binds to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The thiazolo[5,4-b]pyridine moiety can serve as the warhead that binds to the kinase of interest, while the acetamide group or other positions could be modified to attach a linker connected to an E3 ligase ligand.
Caption: Role as a warhead in a PROTAC for targeted protein degradation.
Safety and Handling
Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, general precautions for handling laboratory chemicals should be strictly followed. Based on data for structurally related compounds, potential hazards may include skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6][9]
In case of exposure, seek immediate medical attention.
Conclusion
This compound is more than just a chemical compound; it is a key enabler for innovation in medicinal chemistry. Its privileged thiazolo[5,4-b]pyridine core offers a proven foundation for engaging with critical biological targets like protein kinases. The strategic placement of the bromo and acetamido groups provides the necessary chemical handles for synthetic elaboration, making it an invaluable tool for researchers developing next-generation kinase inhibitors and pioneering targeted protein degradation strategies. As the fields of oncology and immunology continue to advance, the demand for versatile and well-characterized chemical building blocks like this will undoubtedly grow.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1112982-76-9 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The landscape of medicinal chemistry is perpetually in search of "privileged structures" – molecular scaffolds that can interact with multiple biological targets, offering a rich foundation for the development of novel therapeutics. The thiazolo[5,4-b]pyridine core, a fused heterocyclic system, has emerged as one such prominent scaffold. Its structural resemblance to biologically significant purine analogs and other fused heterocyclic systems has positioned it as a cornerstone in the design of a diverse array of bioactive molecules.[1][2] This guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of thiazolo[5,4-b]pyridine derivatives, offering insights for researchers and drug development professionals in this dynamic field.
The therapeutic potential of this scaffold is broad, with derivatives demonstrating efficacy as inhibitors of various kinases, including c-KIT, phosphoinositide 3-kinase (PI3K), ITK, BCR-ABL, RAF, and VEGFR2.[1][3] Beyond kinase inhibition, these compounds have shown promise as S1p1 and S1p5 receptor agonists, histamine H3 receptor antagonists, and DNA gyrase B inhibitors.[1] Their applications span oncology, inflammation, and infectious diseases, underscoring the remarkable versatility of the thiazolo[5,4-b]pyridine core.
Synthetic Strategies: Constructing the Thiazolo[5,4-b]pyridine Core
The synthetic accessibility of the thiazolo[5,4-b]pyridine scaffold is a key driver of its widespread investigation. Several efficient synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.
One-Pot Synthesis from Chloronitropyridines
A highly efficient and versatile method for the synthesis of thiazolo[5,4-b]pyridines involves a one-pot reaction of appropriately substituted chloronitropyridines with thioamides or thiourea.[4] This approach is particularly effective for preparing a wide range of 2-substituted 6-nitrothiazolo[5,4-b]pyridines.[4]
Rationale for this approach: This method is favored for its operational simplicity, good yields, and the ready availability of starting materials. The nitro group serves as a versatile handle for further chemical modifications, allowing for the introduction of various functionalities at the 6-position of the pyridine ring.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-nitrothiazolo[5,4-b]pyridines
-
Reaction Setup: To a solution of the appropriate thioamide (1.2 mmol) in a suitable solvent such as ethanol or sabinene (a green, biomass-derived solvent), add the corresponding 2-chloro-3-nitropyridine derivative (1.0 mmol).[4]
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) analysis.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the desired 2-substituted-6-nitrothiazolo[5,4-b]pyridine.
Multi-step Synthesis from Aminopyridines
A common and adaptable multi-step synthesis commences with a substituted aminopyridine. A representative example is the synthesis of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, starting from 3-amino-5-bromo-2-chloropyridine.[3]
Rationale for this approach: This linear approach allows for the sequential and controlled introduction of various substituents, providing a high degree of flexibility in the design and synthesis of targeted derivatives. The use of protecting groups and cross-coupling reactions enables the construction of complex molecular architectures.
Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold for Kinase Inhibitors [3]
-
Aminothiazole Formation: 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate to form the corresponding aminothiazole derivative.[3]
-
Protecting Group Introduction: The amino group of the thiazole ring is protected, for instance, with a Boc group, to prevent unwanted side reactions in subsequent steps.[3]
-
Suzuki Cross-Coupling: The bromo-substituted pyridine ring is then subjected to a Suzuki cross-coupling reaction with a suitable boronic acid or ester to introduce a desired aryl or heteroaryl substituent.[3]
-
Deprotection and Further Functionalization: The protecting group is removed, and the exposed amino group can be further functionalized, for example, by acylation or sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the multi-step synthesis of a thiazolo[5,4-b]pyridine library.
Key Biological Targets and Therapeutic Applications
The therapeutic utility of thiazolo[5,4-b]pyridine derivatives stems from their ability to modulate the activity of a wide range of biological targets.
Kinase Inhibition in Oncology
A significant body of research on thiazolo[5,4-b]pyridines has focused on their potential as kinase inhibitors for cancer therapy.
-
c-KIT Inhibition: Mutations in the c-KIT proto-oncogene are a hallmark of gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, with some compounds demonstrating the ability to overcome resistance to existing therapies like imatinib.[3] SAR studies have revealed that specific substitutions on the thiazolo[5,4-b]pyridine core are crucial for potent enzymatic and anti-proliferative activities.[3] For instance, a 3-(trifluoromethyl)phenyl group was found to fit well into the hydrophobic binding pocket of c-KIT.[3]
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as potent PI3K inhibitors, with some exhibiting nanomolar inhibitory activity.[1] SAR studies have highlighted the importance of the sulfonamide functionality and the pyridyl group for potent PI3Kα inhibitory activity.[1]
| Compound | Target Kinase | IC50 / GI50 | Reference |
| 6h | c-KIT | IC50 = 9.87 μM | [3] |
| 6r | c-KIT (V560G/D816V mutant) | IC50 = 4.77 μM | [3] |
| 6r | HMC1.2 cells | GI50 = 1.15 μM | [3] |
| 19a | PI3Kα | IC50 = 3.6 nM | [1] |
| 19a | PI3Kγ | IC50 = 1.8 nM | [1] |
| 19a | PI3Kδ | IC50 = 2.5 nM | [1] |
Table 1: Inhibitory Activities of Representative Thiazolo[5,4-b]pyridine Derivatives
Caption: Inhibition of the PI3K signaling pathway by thiazolo[5,4-b]pyridine derivatives.
Anti-inflammatory and Antioxidant Activities
Derivatives of the isomeric thiazolo[4,5-b]pyridine scaffold have been investigated for their anti-inflammatory and antioxidant properties.[5][6] Certain compounds have demonstrated potent anti-inflammatory action in in vivo models, even exceeding the activity of standard drugs like ibuprofen.[5] The antioxidant activity has been evaluated using methods such as the scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[5]
Antimicrobial Activity
The thiazolo[4,5-b]pyridine scaffold has also been explored for the development of new antimicrobial agents.[6][7] Some derivatives have shown moderate to potent activity against pathogenic bacteria and fungi.[6] Molecular docking studies have suggested that these compounds may exert their antimicrobial effects by targeting essential bacterial enzymes like DNA gyrase and MurD ligase.[6][7]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies are crucial for optimizing the potency and selectivity of thiazolo[5,4-b]pyridine derivatives.
-
For c-KIT Inhibition: The exploration of different substituents at the R1 position of the thiazolo[5,4-b]pyridine scaffold revealed that aromatic rings are generally preferred. Specifically, a 3-(trifluoromethyl)phenyl group at this position resulted in moderate enzymatic inhibitory activity.[3] Further modifications to this phenyl ring can lead to enhanced potency.[3]
-
For PI3K Inhibition: SAR studies on a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines demonstrated that:
Future Directions and Emerging Opportunities
The thiazolo[5,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:
-
Expansion of the Target Space: Exploring the activity of thiazolo[5,4-b]pyridine derivatives against other kinase families and non-kinase targets.
-
Novel Drug Delivery Systems: Developing innovative formulations to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing these technologies to rapidly generate and screen large libraries of thiazolo[5,4-b]pyridine derivatives to identify novel hits for a wider range of diseases.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of these compounds to better understand their therapeutic effects and potential side effects.
Conclusion
The thiazolo[5,4-b]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, has led to the discovery of numerous compounds with significant therapeutic potential, particularly in the realm of oncology. The continued exploration of the chemical space around this versatile heterocycle holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3<i>H</i>-thiazolo[4,5-<i>b</i>]pyridin-2-ones - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide spectral data analysis (NMR, IR, MS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Spectral Data Analysis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Abstract
This compound is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key structural motif in the discovery of various kinase inhibitors.[1] The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and enabling further research. This guide provides a detailed analysis of the spectral data expected from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound. We will delve into the interpretation of predicted spectral features, supported by data from analogous structures, and outline standardized experimental protocols for data acquisition.
Molecular Structure and Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₈H₆BrN₃OS) possesses a fused heterocyclic system, an amide linkage, and a bromine substituent, all of which give rise to distinct and predictable spectroscopic signals.[2][3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.
Predicted ¹H NMR Spectral Analysis
In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show four distinct signals:
-
Pyridine Ring Protons (H-6, H-7): The pyridine portion of the fused ring contains two protons. Due to the electron-withdrawing nature of the adjacent nitrogen and the fused thiazole ring, these protons will appear in the downfield aromatic region, likely between δ 8.0 and 8.8 ppm. They should appear as two doublets, coupling to each other (ortho coupling). Based on similar thiazolo[5,4-b]pyridine structures, the proton adjacent to the bridgehead nitrogen (H-7) is expected at a higher chemical shift than H-6.[5]
-
Amide Proton (N-H): The amide proton signal is expected to be a broad singlet, typically in the δ 10.0-12.0 ppm range. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Acetyl Protons (CH₃): The methyl group of the acetamide moiety will appear as a sharp singlet in the upfield region, anticipated around δ 2.1-2.3 ppm. This is a characteristic region for methyl groups adjacent to a carbonyl.[6]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide insight into the carbon environments. Key predicted signals include:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 168-172 ppm.
-
Heterocyclic Carbons: The carbons of the thiazolo[5,4-b]pyridine core are expected to resonate between δ 110-165 ppm. The carbon bearing the bromine (C-5) will be influenced by the heavy atom effect, and its precise shift can vary. Carbons directly attached to nitrogen or sulfur atoms will show characteristic shifts within this region.[5]
-
Acetyl Carbon (CH₃): The methyl carbon will be found in the upfield region of the spectrum, typically around δ 20-25 ppm.
Table 1: Summary of Predicted NMR Data (in DMSO-d₆)
| Signal Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| Acetyl CH₃ | 2.1 - 2.3 | 20 - 25 | s (Singlet) |
| Aromatic C-H | 8.0 - 8.8 | 110 - 150 | d (Doublet) |
| Amide N-H | 10.0 - 12.0 | - | br s (Broad Singlet) |
| C=O | - | 168 - 172 | - |
| Heterocyclic Quaternary C | - | 140 - 165 | - |
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Weigh 5-10 mg of the purified this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube. Sonication may be used to aid dissolution.[4]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Record the ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Predicted IR Spectral Analysis
The IR spectrum of this compound is expected to display several characteristic absorption bands:
-
N-H Stretch: A moderate to sharp peak is expected in the 3200-3300 cm⁻¹ region, corresponding to the stretching vibration of the secondary amide N-H bond.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1660-1690 cm⁻¹ is the most prominent feature of the amide group and is assigned to the carbonyl stretch.[7]
-
N-H Bend (Amide II): This band, arising from N-H bending coupled with C-N stretching, is expected around 1520-1560 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic ring system.
Table 2: Summary of Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Weak |
| Amide C=O | Stretch (Amide I) | 1660 - 1690 | Strong |
| N-H Bend / C-N Stretch | Bend (Amide II) | 1520 - 1560 | Medium-Strong |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Variable |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectral Analysis
-
Molecular Ion Peak: The compound has a molecular formula of C₈H₆BrN₃OS and a monoisotopic mass of approximately 270.94 g/mol .[8] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) at m/z ≈ 271 and m/z ≈ 273. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to fragmentation. A primary and highly probable fragmentation pathway is the cleavage of the amide bond.
-
Loss of Acetyl Group: Cleavage can result in the loss of a ketene molecule (CH₂=C=O, 42 Da) to give a fragment corresponding to the 2-amino-5-bromothiazolo[5,4-b]pyridine cation.
-
Loss of Methyl Group: Loss of the methyl radical (•CH₃, 15 Da) from the molecular ion is also possible.
-
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 95% - CAS:1112982-76-9 - 如吉生物科技 [shruji.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Methodological & Application
Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: An Application Note
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] Derivatives of this core structure are being investigated for various therapeutic applications, including as kinase inhibitors.[1] The title compound, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (CAS 1112982-76-9), is a key building block for the synthesis of more complex molecules in drug development pipelines.[2][3] The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the acetamide group can influence the molecule's solubility and hydrogen bonding capabilities.
This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from commercially available precursors. The procedure is designed for researchers in organic and medicinal chemistry and offers insights into the rationale behind the chosen experimental conditions.
Overall Synthesis Scheme
The synthesis of this compound is accomplished in two main steps:
-
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine. This step involves the construction of the thiazolo[5,4-b]pyridine ring system.
-
Step 2: Acetylation of 2-Amino-5-bromothiazolo[5,4-b]pyridine. The final product is obtained through the N-acetylation of the amino group on the thiazole ring.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
This procedure is adapted from a known method for the synthesis of the thiazolo[5,4-b]pyridine scaffold.[1]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Amino-5-bromo-2-chloropyridine | C₅H₄BrClN₂ | 207.46 | 53483-93-9 |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 |
| Water (deionized) | H₂O | 18.02 | 7732-18-5 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-bromo-2-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of the starting material).
-
Addition of Reagent: Add potassium thiocyanate (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (approximately 5 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-5-bromothiazolo[5,4-b]pyridine as a solid.
PART 2: Synthesis of this compound
This acetylation protocol is based on a general method for the acetylation of 2-aminothiazoles.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Amino-5-bromothiazolo[5,4-b]pyridine | C₆H₄BrN₃S | 230.09 | 934266-82-7 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Pyridine, anhydrous | C₅H₅N | 79.10 | 110-86-1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Water (deionized) | H₂O | 18.02 | 7732-18-5 |
| Brine | NaCl (aq) | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of the starting material).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Physicochemical and Predicted Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₆BrN₃OS |
| Molecular Weight | 272.12 g/mol |
| Appearance | Expected to be an off-white to brown powder[4] |
| Storage | Sealed in a dry environment at room temperature[4] |
| Predicted ¹H NMR | δ (ppm): ~8.5 (d, 1H), ~8.0 (d, 1H), ~2.3 (s, 3H), ~12.5 (s, 1H, NH) |
| Predicted ¹³C NMR | δ (ppm): ~168, ~160, ~150, ~145, ~130, ~120, ~115, ~24 |
Note: Predicted NMR data is based on the chemical structure and may vary depending on the solvent and experimental conditions.
Reaction Mechanism: N-Acetylation
The N-acetylation of 2-amino-5-bromothiazolo[5,4-b]pyridine proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Simplified mechanism of the N-acetylation reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The detailed two-step protocol, along with the rationale and safety information, should enable researchers to successfully prepare this valuable building block for applications in drug discovery and medicinal chemistry.
References
Mastering the Purification of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: An Application Guide
Introduction: The Critical Role of Purity for a Key Building Block
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif is a common feature in molecules designed to interact with various biological targets. The purity of this intermediate is paramount, as even minor impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream applications and regulatory filings. This guide provides a detailed examination of robust purification techniques for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the "why" behind procedural steps, ensuring a deep, practical understanding of the purification process.
The synthesis of this compound, commonly achieved through the acetylation of 2-amino-5-bromothiazolo[5,4-b]pyridine, can result in a product of approximately 95% purity.[1][2] While suitable for some initial screening, this purity level is often insufficient for more sensitive applications. Common impurities may include unreacted starting materials, residual reagents such as acetic anhydride and pyridine, and potential side-products. This note will detail protocols for recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to achieve high-purity this compound.
Physicochemical Properties: A Foundation for Purification Strategy
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃OS | [1][3] |
| Molecular Weight | 272.12 g/mol | [3] |
| Appearance | Brown or light brown solid | [2][3] |
| Purity (Typical Crude) | ~95% | [1] |
| Storage | Room temperature, sealed in dry conditions | [3] |
The polar nature of the acetamide group and the thiazolo[5,4-b]pyridine core suggests moderate polarity, influencing solvent selection for both recrystallization and chromatography.
Purification Workflow Overview
The choice of purification technique depends on the initial purity of the crude product, the scale of the purification, and the desired final purity. The following diagram outlines a general workflow for the purification of this compound.
References
Application Notes and Protocols for In Vitro Assay Design: N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Introduction: A Strategic Approach to Characterizing a Novel Thiazolopyridine Derivative
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide belongs to the thiazolo[5,4-b]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active agents.[1] Derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K) and c-KIT, and have demonstrated significant anti-proliferative and anti-inflammatory activities.[1][2] Given the therapeutic potential of this chemical class, a systematic in vitro characterization of novel derivatives like this compound is essential to elucidate its mechanism of action and identify its molecular targets.
This guide provides a comprehensive, multi-tiered strategy for the in vitro evaluation of this compound. The protocols are designed to first broadly screen for potential biological activity and then progressively focus on validating specific targets and cellular effects. We will begin with high-throughput kinase profiling, followed by cell-based viability assays, and culminate in target engagement confirmation within the cellular environment. This strategic workflow ensures a thorough and efficient characterization of the compound's pharmacological profile.
Part 1: Initial Profiling - Broad Spectrum Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold is a well-established kinase hinge-binding motif.[2] Therefore, the most logical first step is to assess the compound's activity across a broad panel of kinases. This approach maximizes the probability of identifying primary molecular targets and provides an early assessment of selectivity.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for primary kinase panel screening.
Protocol 1: Broad Spectrum Kinase Inhibition Assay
This protocol outlines a generic procedure for screening the test compound against a commercial kinase panel, which typically utilizes a luminescence-based readout to measure remaining ATP after the kinase reaction.
Materials:
-
This compound
-
Kinase screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a working concentration (e.g., 100 µM) for the assay.
-
Assay Execution: The kinase screening service will typically perform the assay. The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of purified kinases. The reaction involves the kinase, a specific substrate, and ATP.
-
Detection: After incubation, a detection reagent is added. In formats like the Kinase-Glo® assay, the amount of light produced is directly proportional to the amount of ATP remaining, meaning less light indicates higher kinase activity (and lower inhibition).
-
Data Analysis: The service provider will supply data as percent inhibition relative to a vehicle control (DMSO).
Data Interpretation: A "hit" is typically defined as a kinase exhibiting significant inhibition (e.g., >50%) at the screening concentration. These hits will be the focus of subsequent validation assays.
| Parameter | Recommendation | Rationale |
| Screening Concentration | 1 - 10 µM | Balances the need to identify potent inhibitors while avoiding non-specific effects. |
| Kinase Panel Size | >100 kinases | A larger panel increases the chance of identifying novel targets and assessing selectivity. |
| Assay Technology | Radiometric or Luminescence | Radiometric assays are considered a gold standard, while luminescence offers high-throughput capabilities.[3] |
Part 2: Cellular Activity - Assessing Cytotoxicity and Proliferation
Following the identification of potential kinase targets, it is crucial to determine if the compound exhibits cellular activity. A common biological outcome of inhibiting kinases involved in cell growth and survival is a reduction in cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 2: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]
Materials:
-
Human cancer cell line(s) relevant to the identified kinase hits (e.g., HCT-116 for PI3K inhibitors)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5][6]
-
96-well flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[6]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Typical Range | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Must be optimized to ensure cells are in the logarithmic growth phase during the assay. |
| Compound Concentration Range | 0.01 - 100 µM (log dilutions) | A wide range is necessary to accurately determine the IC₅₀ value. |
| Treatment Duration | 24 - 72 hours | Allows for sufficient time to observe effects on cell proliferation. |
Part 3: Mechanistic Validation - Target Engagement in a Cellular Context
A critical step in drug discovery is to confirm that a compound directly interacts with its intended target protein within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[8] It is based on the principle that a protein's thermal stability changes upon ligand binding.[8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core.[1][2] While specific biological data for this particular molecule is limited, the thiazolo[5,4-b]pyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a range of biological activities, including potential anticancer properties.[3][4] Some similar compounds have been shown to exert cytotoxic effects against various cancer cell lines, with potential mechanisms including the inhibition of key signaling molecules like phosphoinositide 3-kinase (PI3K).[3] The classification of this compound as a "Protein Degrader Building Block" further suggests its potential utility in the development of novel cancer therapeutics.[2]
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in cancer cell lines. The following protocols are designed to assess its cytotoxic and cytostatic effects, and to elucidate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
General Experimental Workflow
A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General workflow for in vitro testing of this compound.
PART 1: Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[5]
Recommended Assay: Cell Counting Kit-8 (CCK-8)
The CCK-8 assay is a sensitive colorimetric method for determining the number of viable cells.[6] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[6] The amount of formazan generated is directly proportional to the number of viable cells.[6] This assay is generally considered to have lower toxicity and be more convenient than the traditional MTT assay.[7][8]
Protocol: CCK-8 Cell Viability Assay[7][11]
-
Cell Seeding:
-
Culture selected cancer cell lines in appropriate media until they reach the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Data Presentation
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast) | 48 hours | 12.5 |
| A549 (Lung) | 48 hours | 25.8 |
| HCT116 (Colon) | 48 hours | 8.2 |
PART 2: Mechanistic Studies
Once the cytotoxic potential of this compound has been established, the next step is to investigate the underlying mechanism of cell death. The two primary assays for this are the apoptosis assay and cell cycle analysis.
A. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[12]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for an appropriate duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI staining solution.[15]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry as soon as possible.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Interpretation of Annexin V/PI staining results.
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[17] Cell cycle analysis is commonly performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[18][19] The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle.[20]
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Potential Signaling Pathway Involvement
Given that some thiazolo[5,4-b]pyridine derivatives have been linked to the inhibition of the PI3K pathway, it would be logical to investigate the effect of this compound on this critical cell survival pathway. This can be assessed by Western blotting for key proteins in the pathway, such as phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/Akt ratio following treatment would suggest inhibition of the PI3K pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
These application notes provide a foundational framework for the in vitro evaluation of this compound in cancer cell lines. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a novel anticancer agent. Further studies, such as target identification and in vivo efficacy assessments, would be warranted based on promising initial results.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Note & Protocols: Evaluating N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide as a Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole and thiazolopyridine scaffolds are privileged structures in medicinal chemistry, known to be instrumental in the design of potent kinase inhibitors.[1][2][3] This document provides a comprehensive experimental guide for researchers to characterize and evaluate the kinase inhibitory potential of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a compound featuring the promising thiazolo[5,4-b]pyridine core. We present detailed protocols for initial in vitro kinase screening to determine potency and selectivity, followed by cell-based assays to confirm on-target activity in a physiologically relevant context.
Introduction & Compound Overview
This compound is a heterocyclic compound that belongs to a class of molecules with demonstrated biological activities, including potential anticancer and enzyme inhibitory properties.[4][5] Its core structure, a thiazolopyridine, is found in numerous compounds targeting key signaling proteins like epidermal growth factor receptor (EGFR) tyrosine kinases, phosphoinositide 3-kinases (PI3K), and Aurora kinases.[1][2] The rationale for investigating this specific molecule as a kinase inhibitor is based on its structural features: the electron-deficient thiazole ring and the bromine atom may enhance binding affinity and specificity to the ATP-binding pocket of certain kinases.[4]
This guide provides the necessary framework to systematically assess its inhibitory profile, starting from direct enzyme interaction to its effects on cellular signaling pathways.
Physicochemical & Handling Properties
Proper handling and storage are paramount for compound integrity and experimental reproducibility.
| Property | Value | Reference |
| CAS Number | 1112982-76-9 | [6][7] |
| Molecular Formula | C₈H₆BrN₃OS | [6][7] |
| Molecular Weight | 272.12 g/mol | [6][7] |
| Appearance | Light brown to brown solid/powder | [4][6] |
| Purity | ≥95% recommended for biological assays | [7] |
| Storage | Store at room temperature, sealed in a dry environment. | [6][7] |
| Solubility | Soluble in DMSO. Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. |
Safety & Handling Precautions
While specific toxicological data for this compound is limited, standard laboratory precautions for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses to avoid skin and eye contact.[8][9]
-
Ventilation: Handle the solid compound and concentrated DMSO stocks in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]
-
Disposal: Dispose of chemical waste according to local, regional, and national regulations.[10][11]
-
In Case of Exposure:
Protocol: In Vitro Biochemical Kinase Inhibition Assay
The first critical step is to determine if this compound directly inhibits the catalytic activity of one or more kinases and to quantify its potency (IC₅₀). Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are robust, scalable, and widely used for this purpose.[12][13]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The reaction is performed, and then a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. An inhibitor will reduce kinase activity, resulting in less ADP, and therefore a lower light signal.[13]
Workflow for In Vitro Kinase Assay
References
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. This compound | 1112982-76-9 | Benchchem [benchchem.com]
- 5. Buy N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. aksci.com [aksci.com]
- 9. 1112982-76-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel synthetic compound, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (CAS: 1112982-76-9)[1][2][3]. The thiazolo[5,4-b]pyridine scaffold is a subject of significant interest in medicinal chemistry, with derivatives showing potential as c-KIT inhibitors and various antimicrobial agents[4][5][6][7]. This guide presents a structured, multi-tiered approach, beginning with preliminary screening and progressing to quantitative and mechanistic assays. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[8][9][10].
Introduction: The Rationale for a Standardized Approach
This compound is a heterocyclic compound whose structural relatives have demonstrated notable biological activities[4][7]. Before any novel compound can be considered for further development as a potential antimicrobial agent, its activity spectrum and potency must be rigorously characterized. Antimicrobial Susceptibility Testing (AST) is the cornerstone of this evaluation[11]. The use of standardized protocols is not merely procedural; it is essential for generating data that is reliable, reproducible, and comparable across different laboratories and studies[12][13].
This guide outlines a logical workflow for testing, starting with a qualitative assessment of activity (Disk Diffusion), moving to a quantitative measure of potency (Broth Microdilution to determine Minimum Inhibitory Concentration - MIC), and concluding with a dynamic assessment of its killing kinetics (Time-Kill Assay). Each protocol includes the scientific principles behind the methodology, explaining why each step is critical for a self-validating and trustworthy outcome.
Essential Preparatory Steps
Compound Handling and Stock Solution Preparation
Accurate and consistent preparation of the test compound is fundamental to the entire experimental workflow.
-
Compound Information:
-
Protocol:
-
Solvent Selection: Due to the likely hydrophobic nature of the heterocyclic structure, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. A preliminary solubility test should be performed.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~36.7 mM).
-
Sterilization: The stock solution must be sterilized. As heat may degrade the compound, filter sterilization using a 0.22 µm syringe filter is the required method.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Microbial Strain Selection and Inoculum Standardization
The choice of microbial strains is critical for determining the compound's spectrum of activity. A panel should include representative Gram-positive and Gram-negative bacteria, and potentially fungal species.
-
Recommended Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Protocol for Inoculum Preparation (CLSI Guideline):
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard[15].
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL[16]. This step is paramount for ensuring the final inoculum density is correct for the subsequent assays.
-
Experimental Workflow: From Screening to Kinetics
The following diagram outlines the logical progression for evaluating the antimicrobial activity of the test compound.
Caption: Experimental workflow for antimicrobial activity testing.
Phase 1: Disk Diffusion Assay (Kirby-Bauer Method)
This method serves as an efficient initial screen to qualitatively assess if the compound has any inhibitory activity against the selected microbes[11][17]. The principle relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient[18].
-
Plate Preparation: Use Mueller-Hinton Agar (MHA), the standard medium for routine susceptibility testing, as it has good reproducibility and low levels of inhibitors[18]. Allow plates to come to room temperature and ensure the surface is dry[15].
-
Inoculation: Within 15 minutes of standardizing the inoculum to a 0.5 McFarland turbidity, dip a sterile cotton swab into the suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Lawn of Growth: Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each application to ensure confluent growth.
-
Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Addition: Pipette a standardized volume (e.g., 10-20 µL) of a known concentration of the this compound stock solution onto a disk. The solvent (DMSO) alone must be applied to a separate disk as a negative control. A disk with a known antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm)[11]. A zone of inhibition indicates that the compound possesses antimicrobial activity. The DMSO control should show no zone.
Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[12][19]. This is the gold-standard quantitative measure of a compound's potency. This protocol is adapted from the CLSI M07 guidelines[8].
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the desired highest final concentration (prepared in CAMHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing compound concentration.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.
-
Sterility Control (Well 12): Add 100 µL of uninoculated CAMHB. This well should remain clear throughout.
-
-
Final Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.
Phase 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth)[16][20]. It measures the decrease in viable bacterial count over time after exposure to the antimicrobial agent.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with the test compound at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Also include a no-drug growth control flask.
-
Inoculation: Inoculate each flask, including the growth control, with the test organism to a final starting density of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate all flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask[21].
-
Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS). Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates[16].
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis and Interpretation: Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: Sample MIC Data for this compound
| Microbial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | 29213 | Positive | 8 | 29.4 |
| Enterococcus faecalis | 29212 | Positive | 16 | 58.8 |
| Escherichia coli | 25922 | Negative | 32 | 117.6 |
| Pseudomonas aeruginosa | 27853 | Negative | >64 | >235.2 |
Conclusion
This application note provides a robust framework for the systematic evaluation of the antimicrobial activity of this compound. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that will accurately define the compound's antimicrobial profile and guide future drug development efforts. The self-validating nature of these assays, with integrated positive, negative, and sterility controls, ensures the trustworthiness of the experimental outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1112982-76-9 [buyersguidechem.com]
- 3. This compound | 1112982-76-9 [chemicalbook.com]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3<i>H</i>-thiazolo[4,5-<i>b</i>]pyridin-2-ones - ProQuest [proquest.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. ESCMID: EUCAST [escmid.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. woah.org [woah.org]
- 14. calpaclab.com [calpaclab.com]
- 15. asm.org [asm.org]
- 16. benchchem.com [benchchem.com]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. actascientific.com [actascientific.com]
- 22. emerypharma.com [emerypharma.com]
Application Notes and Protocols: High-Throughput Screening of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a small molecule with potential therapeutic applications. Given that the thiazolo[5,4-b]pyridine scaffold is a common feature in various kinase inhibitors, this guide will focus on a hypothetical application of this compound as a kinase inhibitor.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We will cover the principles of a robust biochemical kinase assay, provide step-by-step protocols for primary screening and dose-response analysis, and offer insights into data interpretation and troubleshooting.
Introduction: The Rationale for Screening this compound
This compound belongs to the thiazolopyridine class of heterocyclic compounds.[4][5][6] This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including anticancer and antimicrobial properties.[7][8][9] Notably, various derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] This makes them a prime target for therapeutic intervention.[10][12]
The core structure of this compound suggests its potential to interact with the ATP-binding pocket of kinases, a common mechanism of action for many kinase inhibitors. Therefore, the primary focus of this application note is to provide a robust framework for screening this compound against a representative protein kinase using a high-throughput format.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1112982-76-9[4][5][6] |
| Molecular Formula | C8H6BrN3OS[4][5][6] |
| Molecular Weight | 272.12 g/mol [4] |
| Storage | Store at room temperature in a dry, sealed container.[4] |
Assay Principle: Luminescence-Based Kinase Activity Assay
For the high-throughput screening of this compound, we propose a luminescence-based kinase assay. This type of assay is widely used in drug discovery due to its high sensitivity, broad dynamic range, and amenability to automation.[11][13] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction.
In the presence of an active kinase, ATP is consumed as the phosphate group is transferred to a substrate. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase enzyme is then used to catalyze the oxidation of luciferin, a reaction that produces light only in the presence of ATP.[11] Therefore, a low luminescence signal indicates high kinase activity, while a high luminescence signal suggests inhibition of the kinase.
Caption: Principle of the luminescence-based kinase assay.
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial screening of a compound library to hit confirmation and characterization.[14][15] The following workflow is designed for the efficient identification and validation of the inhibitory activity of this compound.
Caption: High-throughput screening workflow for kinase inhibitors.
Detailed Protocols
The following protocols are provided as a template and should be optimized for the specific kinase and laboratory conditions.
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[16]
-
Kinase Solution: Dilute the target kinase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to facilitate the identification of competitive inhibitors.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. For the primary screen, a working solution is made by diluting the stock to achieve a final assay concentration of 10 µM.
-
Control Compounds:
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
-
Detection Reagent: Prepare the luminescence-based ATP detection reagent according to the manufacturer's instructions (e.g., Promega's Kinase-Glo®).[11]
Protocol for Primary Screening (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of the test compound, positive control, and negative control to the wells of a 384-well white, opaque-bottom plate.[16]
-
Kinase Addition: Add 5 µL of the Kinase Solution to all wells using a robotic liquid handler.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of the Substrate/ATP Solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized.
-
Signal Detection: Add 10 µL of the ATP detection reagent to all wells.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol for Dose-Response Assay
For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 100 µM with a 1:3 dilution series for 10 points.
-
Assay Procedure: Follow the same procedure as the primary screen, dispensing the serially diluted compound instead of a single concentration.
Data Analysis and Interpretation
Primary Screen Data Analysis
The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls.
-
Z'-factor Calculation:
-
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
-
Where σp and σn are the standard deviations of the positive and negative controls, and µp and µn are the means of the positive and negative controls, respectively.
-
A Z'-factor > 0.5 indicates an excellent assay.[14]
-
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Dose-Response Data Analysis
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic model.
-
Four-Parameter Logistic Equation:
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Where Y is the % inhibition, X is the compound concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve.
-
Representative Data:
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | Kinase X | Luminescence | 75 |
| Staurosporine (Control) | Kinase X | Luminescence | 10 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls. | Ensure consistent liquid handling; optimize reagent concentrations. |
| Low signal-to-background ratio. | Optimize enzyme and substrate concentrations. | |
| High False-Positive Rate | Compound interference with the assay. | Perform counter-screens to identify compounds that inhibit luciferase or quench the signal. |
| High False-Negative Rate | Inactive compound or low potency. | Confirm compound integrity and solubility. |
| Assay conditions not optimal. | Re-optimize ATP and substrate concentrations. |
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows described in this application note provide a robust framework for the high-throughput screening and characterization of this and similar compounds. By following these guidelines, researchers can efficiently identify and validate potential drug candidates, accelerating the drug discovery process.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1112982-76-9 [buyersguidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. actascientific.com [actascientific.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.co.uk [promega.co.uk]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and optimal storage of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide powder (CAS No. 1112982-76-9). As a specialized heterocyclic compound, likely utilized in targeted drug discovery and medicinal chemistry, its integrity and stability are paramount for reproducible experimental outcomes. These protocols are grounded in established laboratory safety practices and informed by data on structurally analogous compounds to ensure a high standard of scientific integrity and user safety. The following sections detail the material's properties, outline step-by-step procedures for handling, and provide evidence-based recommendations for short- and long-term storage to mitigate degradation.
Material Identification and Properties
This compound is a bromo-substituted heterocyclic compound.[1] While specific hazard data for this compound is limited, its structure, incorporating a bromothiazole and a pyridine ring, suggests that careful handling is required. The physical and chemical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1112982-76-9 | [1][2][3] |
| Molecular Formula | C₈H₆BrN₃OS | [1][2][3] |
| Molecular Weight | 272.12 g/mol | [1][2] |
| Appearance | Brown Powder | [1] |
| Purity | ≥95% | [2] |
| Predicted pKa | 11.20 ± 0.43 | [1] |
Hazard Assessment and Personal Protective Equipment (PPE)
-
Skin and Eye Irritation: Halogenated heterocyclic compounds can be irritants.
-
Respiratory Tract Irritation: Inhalation of the fine powder may cause irritation.
-
Hygroscopicity: The compound may absorb moisture from the air, which can affect its stability and handling.
Recommended Personal Protective Equipment (PPE)
All handling of the powder must be conducted in a designated area, such as a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For operations with a high risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Protocols
The following protocols are designed to minimize exposure and maintain the integrity of the compound.
Receiving and Initial Inspection
Upon receipt, inspect the container for any signs of damage or leakage. The compound should be a brown powder.[1] Verify that the container is tightly sealed.
Aliquoting and Weighing
Due to its potential hygroscopicity, weighing and aliquoting should be performed in a controlled environment, preferably in a glove box with a dry atmosphere or swiftly in a chemical fume hood with low airflow.
Protocol for Weighing:
-
Prepare the Work Area: Ensure the weighing station inside the chemical fume hood is clean and free of drafts.[4]
-
Use Appropriate Tools: Employ anti-static spatulas and weighing boats to prevent dispersal of the powder.[4]
-
Tare the Vessel: Place a clean, dry vial or container on the analytical balance and tare it.
-
Transfer the Powder: Carefully transfer the desired amount of this compound powder to the tared container.
-
Seal Immediately: Tightly cap the stock bottle and the newly created aliquot immediately after dispensing to minimize exposure to air and moisture.
-
Record Keeping: Label the new aliquot with the compound name, lot number, concentration (if dissolved), and date of preparation.
The following diagram illustrates the recommended workflow for handling the powder from receipt to storage.
Caption: Workflow for Handling this compound Powder.
Storage Recommendations
Proper storage is critical to prevent degradation from moisture, light, and temperature fluctuations.[5] The recommended storage conditions are summarized in Table 2.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | Room Temperature (15-25°C) | -20°C | Lower temperatures slow down potential degradation pathways.[6] |
| Atmosphere | Sealed container in a desiccator | Sealed container under an inert atmosphere (e.g., argon or nitrogen) | Minimizes exposure to moisture and oxygen, which can cause hygroscopic caking and oxidative degradation.[7] |
| Light | Store in an opaque container or in the dark | Store in an opaque container in the dark | Protects against potential photodegradation.[7] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with a PTFE-lined cap | Glass is inert and provides a good seal against moisture. |
Protocol for Long-Term Storage
-
Inert Atmosphere: Place the aliquoted, tightly sealed vials into a larger, sealable container (e.g., a Schott bottle or a specialized storage box).
-
Desiccation: Add a desiccant, such as silica gel, to the secondary container to absorb any residual moisture.[8]
-
Purge with Inert Gas: If possible, purge the secondary container with an inert gas like argon or nitrogen before sealing. This creates an oxygen-free environment.[5]
-
Freezer Storage: Place the sealed secondary container in a -20°C freezer. Ensure the freezer is not a frost-free model, as temperature cycling can introduce moisture.
-
Equilibration: Before use, allow the container to warm to room temperature for at least one hour before opening. This prevents condensation from forming on the cold powder.
Spill and Waste Disposal
Spill Management:
-
In case of a spill, avoid raising dust.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the material into a designated hazardous waste container using non-sparking tools.
-
Clean the spill area thoroughly with a wet cloth, and collect the cleaning materials as hazardous waste.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1112982-76-9 [buyersguidechem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. gmpplastic.com [gmpplastic.com]
- 6. dispendix.com [dispendix.com]
- 7. spod-technology.com [spod-technology.com]
- 8. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
preparing stock solutions of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Application Note & Protocol
Topic: Preparation, Quality Control, and Storage of Stock Solutions of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
This document provides a comprehensive, field-proven guide for the preparation of high-quality, reliable stock solutions of this compound. As a senior application scientist, the goal is not merely to present a protocol but to instill a deeper understanding of the critical parameters and scientific principles that ensure reproducibility and accuracy. We will cover solvent selection, dissolution methodology, quality control, and best practices for storage to maintain long-term stability.
Compound Specifications and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key specifications are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1112982-76-9 | [1][2][3][4] |
| Molecular Formula | C₈H₆BrN₃OS | [1][2][3][4] |
| Molecular Weight | 272.12 g/mol | [2][3] |
| Appearance | Brown Powder | [2] |
| Purity | Typically supplied at ≥95% | [1] |
| Storage (as solid) | Room Temperature, sealed in a dry environment | [1][2] |
Core Principles: The Science of a Perfect Stock Solution
The Choice of Solvent: Why DMSO is Standard
For many heterocyclic compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its designation as a "universal solvent" stems from its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6] For this compound, high-purity, anhydrous DMSO is recommended.
-
Causality: The compound's complex structure with both hydrogen bond acceptors and a semi-rigid backbone limits its solubility in aqueous solutions. DMSO's polar aprotic nature effectively solvates the molecule, preventing aggregation and promoting dissolution.
-
Critical Consideration: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] Water contamination can decrease the solubility of hydrophobic compounds and may compromise the long-term stability of the stock solution. Always use anhydrous DMSO from a freshly opened or properly stored container.
Concentration and Accuracy
The goal of a stock solution is to create a highly concentrated, precisely known starting point for serial dilutions.[7] A common concentration for primary stock solutions is 10 mM.
-
Causality: Preparing a concentrated stock minimizes the volume of solvent (DMSO) carried into the final experimental assay. High concentrations of DMSO can be cytotoxic or interfere with assay components; the final concentration in cell-based assays should typically be kept below 0.5%.[5][8] Accurate weighing using a calibrated analytical balance is non-negotiable for achieving the target concentration.[9]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required for your specific needs.
Materials and Equipment
-
This compound (CAS: 1112982-76-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated P1000 and P200 micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology
Step 1: Calculation
-
Objective: Determine the mass of the compound needed for your desired volume and concentration.
-
Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000
-
Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mM × 1 mL × 272.12 g/mol / 1000 = 2.72 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare to zero.
-
Carefully add this compound powder into the tube until the balance reads the calculated mass (e.g., 2.72 mg).
-
Record the exact mass. It is crucial to use this actual mass for the final concentration calculation to ensure maximum accuracy.
Step 3: Dissolution
-
Using a calibrated P1000 pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For an actual mass of 2.72 mg, you would add exactly 1.0 mL of DMSO.
-
Self-Validation: If your actual mass was 2.80 mg, you would adjust the DMSO volume to 1.029 mL (2.80 mg / 2.72 mg) or, more practically, recalculate the final concentration: (2.80 mg / 272.12 g/mol ) / 0.001 L = 10.29 mM. Always label the tube with the actual final concentration.
-
-
Securely cap the tube and vortex at medium speed for 1-2 minutes.[5]
-
Visually inspect the solution against a light source. Ensure no solid particles remain. The solution should be clear.
Step 4: Handling Solubility Issues (If Necessary)
-
If the compound does not fully dissolve after vortexing:
-
Place the tube in a water bath sonicator for 5-10 minutes.[5] This uses ultrasonic waves to break up particle aggregates.
-
Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes.[5] Caution: Do not overheat, as this may degrade the compound.
-
Vortex again and re-inspect. Repeat if necessary.
-
Step 5: Aliquoting and Labeling
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Causality: This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[5]
-
-
Label each aliquot clearly with:
-
Compound Name
-
Exact Concentration (e.g., 10.29 mM)
-
Solvent (100% DMSO)
-
Date of Preparation
-
Your Initials
-
Workflow Visualization
The following diagram outlines the complete workflow for preparing the stock solution.
Caption: Workflow for this compound Stock Preparation.
Quality Control, Storage, and Stability
Immediate Quality Control
The primary QC check is a thorough visual inspection. A properly prepared stock solution should be a clear, homogenous liquid free of any visible precipitate or particulate matter. If crystals or precipitate form upon standing at room temperature, it indicates that the compound may be supersaturated.
Best Practices for Storage
-
Short-Term (≤ 1 week): Storage at 4°C is acceptable if the solution will be used quickly.
-
Long-Term (> 1 week): For maximum stability, store aliquots at -20°C or -80°C.[5] Tightly sealed containers are mandatory to prevent the influx of atmospheric water.[5][10]
-
Before Use: When retrieving a frozen aliquot, allow it to thaw completely at room temperature and briefly vortex to ensure homogeneity before opening the cap. This is especially important as some compounds can fall out of solution upon freezing.
Stability Considerations
While specific stability data for this compound in DMSO is not widely published, heterocyclic compounds are generally stable for at least six months when stored properly at -20°C or below.[11] It is best practice to prepare fresh stock solutions every 3-6 months and to visually inspect for precipitation before each use.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution |
| Compound will not dissolve | Insufficient mixing; Compound purity issues; Incorrect solvent; Supersaturation. | Continue vortexing and use sonication/gentle warming.[5] If issues persist, consider preparing a more dilute stock solution. Verify the purity of the compound from the supplier's Certificate of Analysis. |
| Precipitate forms after dilution in aqueous buffer | Compound has low aqueous solubility ("crashing out"). | This is a common issue.[5] Mitigate by performing serial dilutions in 100% DMSO first before the final dilution step into the aqueous assay medium.[5][8] Adding the DMSO stock to the aqueous buffer while vortexing can also help. |
| Inconsistent experimental results | Stock solution degradation; Inaccurate concentration; Contamination. | Prepare a fresh stock solution from the solid compound.[7] Always use a calibrated balance and pipettes. Ensure proper storage and handling to avoid contamination.[10] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 95% - CAS:1112982-76-9 - 如吉生物科技 [shruji.com]
- 4. This compound | 1112982-76-9 [buyersguidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. fastercapital.com [fastercapital.com]
- 8. researchgate.net [researchgate.net]
- 9. qasac-americas.org [qasac-americas.org]
- 10. stock solution - Water Purification [tidjma.tn]
- 11. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving potential issues in your experimental workflow.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various biologically active molecules. The core structure, a thiazolopyridine, is a significant feature in many pharmaceutical agents, including those with anticancer and anti-infective properties.[1][2] The target molecule is typically synthesized through the acetylation of its corresponding amine precursor, 2-amino-5-bromothiazolo[5,4-b]pyridine. While the reaction appears straightforward, several factors can contribute to diminished yields, ranging from the quality of starting materials to the nuances of the reaction conditions and work-up procedures.
This guide will address common questions and provide systematic troubleshooting strategies to optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: My overall yield is consistently low. What are the most common areas for loss of product?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The primary areas to investigate are the quality of the starting material (the amine precursor), the efficiency of the acetylation reaction itself, and the purification process.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yield.
FAQ 2: How can I be sure my starting material, 2-amino-5-bromothiazolo[5,4-b]pyridine, is of sufficient quality?
The purity of your amine precursor is paramount. Impurities can interfere with the acetylation reaction or complicate the purification of the final product.
Recommended Actions:
-
Purity Analysis: Before starting the acetylation, confirm the purity of 2-amino-5-bromothiazolo[5,4-b]pyridine using techniques like ¹H NMR, LC-MS, and melting point determination. The presence of unreacted starting materials from its own synthesis or side products is a red flag.
-
Recrystallization: If impurities are detected, recrystallize the amine precursor from an appropriate solvent system.
-
Proper Storage: Ensure the amine is stored in a cool, dry, and dark place to prevent degradation.
| Analytical Technique | Purpose | Common Impurities to Look For |
| ¹H NMR | Structural confirmation and purity assessment. | Residual solvents, unreacted intermediates from the precursor synthesis. |
| LC-MS | Purity assessment and identification of byproducts. | Di-brominated species, starting materials for the precursor synthesis. |
| Melting Point | Indication of purity. | A broad or depressed melting range suggests the presence of impurities. |
FAQ 3: My acetylation reaction is not going to completion, or I am observing significant side product formation. How can I optimize the reaction conditions?
The acetylation of 2-aminothiazoles can sometimes be sluggish or prone to side reactions.[1] The electron-deficient nature of the thiazolopyridine ring system can reduce the nucleophilicity of the 2-amino group.
Troubleshooting Acetylation:
-
Choice of Acetylating Agent and Solvent:
-
Acetic Anhydride in Pyridine: This is a common and often effective method.[3] Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct. Ensure both reagents are anhydrous.
-
Acetyl Chloride: This is a more reactive acetylating agent. It should be used with a non-nucleophilic base like triethylamine (Et₃N) in an inert solvent (e.g., THF, DCM) at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.[4]
-
Acetic Acid: In some cases, direct acetylation with acetic acid at reflux can be a viable, albeit slower, alternative.[5]
-
-
Reaction Temperature and Time:
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition or side product formation at elevated temperatures.
-
Extend the reaction time. Some acylations of heterocyclic amines can take 12-24 hours to reach completion.[4]
-
-
Potential Side Reactions and Solutions:
-
Bis-acylation: The formation of a di-acetylated product at the exocyclic nitrogen is a known side reaction in the acylation of 2-aminothiazoles.[1]
-
Solution: Use a stoichiometric amount of the acetylating agent (1.0-1.2 equivalents). Adding the acetylating agent dropwise at a controlled temperature can also mitigate this.
-
-
Decomposition: If you observe a complex mixture of products, especially with highly reactive reagents like acetyl chloride, the starting material or product may be decomposing.
-
Solution: Perform the reaction at a lower temperature and ensure an appropriate base is used to scavenge the acid byproduct (e.g., HCl).
-
-
Experimental Protocol: Acetylation of 2-amino-5-bromothiazolo[5,4-b]pyridine
-
Dissolve 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
FAQ 4: I seem to lose a significant amount of my product during the work-up and purification. What are the best practices for isolating this compound?
Product loss during purification is a common source of low yield. The physicochemical properties of the target compound should guide your purification strategy.
Purification Strategy:
-
Precipitation/Filtration: As a primary purification step, precipitating the product from an aqueous quench is often effective. Ensure the quench volume is sufficient to fully precipitate the product and dissolve any pyridine hydrochloride.
-
Recrystallization: For higher purity, recrystallize the crude product. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Column Chromatography: If recrystallization is ineffective or if you have closely related impurities, silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Troubleshooting Purification:
| Issue | Potential Cause | Recommended Solution |
| Oily product after quench | Incomplete reaction or presence of soluble impurities. | Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (to remove pyridine), then with brine, dry, and concentrate. Purify the residue by recrystallization or chromatography. |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent. The volume of solvent used was too large. | Select a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product remains on the column | The eluent system is not polar enough. | Increase the polarity of the eluent. A small amount of methanol (1-5%) in dichloromethane is often effective for polar amide products. |
Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Starting Material | Confirm purity (>98%) by NMR/LC-MS. | Impurities can inhibit the reaction or co-elute with the product. |
| Acetylating Agent | Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq). | Acetic anhydride is generally milder; acetyl chloride is more reactive but may require more careful temperature control. |
| Base/Solvent | Anhydrous Pyridine or Et₃N in THF/DCM. | Pyridine acts as a catalyst and base. Et₃N is a non-nucleophilic base suitable for use with acetyl chloride. |
| Temperature | 0 °C to room temperature. Gentle heating (40-60 °C) if necessary. | Low temperature controls reactivity and minimizes side products. |
| Reaction Time | 12-24 hours, monitor by TLC/LC-MS. | Ensures the reaction proceeds to completion. |
| Work-up | Quench with ice water, filter precipitate. | A straightforward method for initial product isolation. |
| Purification | Recrystallization (e.g., from ethanol) or column chromatography. | To achieve high purity of the final compound. |
By systematically evaluating each stage of the synthesis and applying these troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1112982-76-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.umpr.ac.id [journal.umpr.ac.id]
Technical Support Center: N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the dedicated technical support guide for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (Product ID: BTCPA-95). This document provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals aiming to enhance the purity of this compound. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring a robust and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and what are the likely impurities?
A1: Commercially available this compound is often supplied at a purity of around 95%[1]. The primary impurities typically arise from the synthesis process, which is commonly the acetylation of 2-amino-5-bromothiazolo[5,4-b]pyridine.
Common Impurities Include:
-
Unreacted Starting Material: 2-amino-5-bromothiazolo[5,4-b]pyridine.
-
Reagent-Related Impurities: Residual acetic acid (if acetic anhydride is used) or pyridine (if used as a catalyst/base)[2][3].
-
Hydrolysis Product: The product can hydrolyze back to the starting amine under harsh acidic or basic conditions during workup or storage[4][5][6][7].
Below is a diagram illustrating the relationship between the final product and its key potential impurities.
Caption: Relationship between the desired product and common process-related impurities.
Q2: What is the initial appearance of the crude product and how should it be handled?
A2: The crude product is typically a light brown to brown powder or solid[8]. It should be stored in a dry, well-sealed container at room temperature. Given its amide functionality, it is susceptible to hydrolysis, so exposure to moisture and strong acids or bases should be minimized[4][6].
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-pronged approach is best for accurately determining purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in pharmaceutical development[9]. A reversed-phase method is typically suitable for this moderately polar heterocyclic compound.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product's signals. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities by their mass-to-charge ratio.
| Technique | Purpose | Typical Observation for Impurity |
| HPLC | Quantitative purity determination and separation of components. | Additional peaks in the chromatogram. |
| ¹H NMR | Structural verification and semi-quantitative purity analysis. | Uncharacteristic signals, e.g., a broad singlet for the amine (-NH₂) of the starting material. |
| LC-MS | Identification of unknown impurities by mass. | Peaks in the chromatogram with m/z values corresponding to potential impurities. |
Table 1: Recommended analytical techniques for purity assessment.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges. The general workflow for purification is outlined below.
Caption: General workflow for the purification of this compound.
Guide 1: Purification by Recrystallization
Recrystallization is often the most effective first-line technique for purifying amides and can significantly improve purity by removing unreacted starting materials and soluble impurities[10].
Issue: My product's purity is stuck at ~95%, and I suspect the starting amine is the main contaminant.
Cause: The starting material, 2-amino-5-bromothiazolo[5,4-b]pyridine, has similar polarity to the product, but its solubility profile can be exploited for separation.
Solution: Step-by-Step Recrystallization Protocol
-
Solvent Screening (Microscale):
-
Place ~20 mg of your crude product into several small test tubes.
-
Add a few drops of a test solvent (see Table 2) to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold[11][12].
-
Expert Insight: Amides often recrystallize well from polar protic solvents like ethanol or solvent mixtures such as ethanol/water or acetone/hexane[10][13].
-
| Solvent/System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point. Often provides clean crystals. |
| Acetonitrile | Polar Aprotic | Can give very good results for amides[10]. |
| Acetone | Polar Aprotic | Good dissolving power, may need an anti-solvent like hexane. |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool. |
| Ethyl Acetate | Mid-Polarity | May be effective if impurities are significantly more or less polar. |
Table 2: Recommended solvents for recrystallization screening.
-
Bulk Recrystallization:
-
Place your crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.
-
If the solution is colored: Remove from heat, allow to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes[14].
-
Perform a hot gravity filtration to remove the carbon and any insoluble impurities[15].
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals[14].
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: This often happens when the solution is too concentrated or cools too quickly, or if the melting point of the solute is lower than the boiling point of the solvent[14][16].
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Leaving it on a cooling hot plate can help[16].
-
-
Problem: No crystals form, even after cooling in an ice bath.
-
Cause: The most common reason is using too much solvent[16]. The solution is not supersaturated.
-
Solution 1: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites[16].
-
Solution 2: Add a "seed crystal" from a previous successful crystallization.
-
Solution 3: Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again[16].
-
Guide 2: Purification by Column Chromatography
If recrystallization fails to achieve the desired purity, flash column chromatography is the next logical step. This is particularly useful for removing impurities with very similar solubility profiles.
Issue: Recrystallization improved purity to 98%, but a persistent impurity remains.
Cause: A co-crystallizing impurity or one with a very similar solubility profile necessitates a different separation technique. The polar and basic nature of the thiazolo[5,4-b]pyridine core can lead to strong interactions with silica gel.
Solution: Step-by-Step Column Chromatography Protocol
-
Determine the Eluent System via TLC:
-
Spot your compound on a silica gel TLC plate.
-
Develop the plate in various solvent systems (see Table 3). The ideal system gives the desired product an Rf value of ~0.3 and separates it well from impurities[17].
-
Expert Insight: For polar, basic heterocycles, streaking or tailing on the TLC plate is common due to interaction with acidic silanol groups on the silica[18]. Adding a small amount of a basic modifier like triethylamine (TEA) or using a methanol/ammonia solution can dramatically improve peak shape[18].
-
| Solvent System | Use Case |
| 20-50% Ethyl Acetate in Hexane | Standard starting point for moderately polar compounds[19]. |
| 2-5% Methanol in Dichloromethane | For more polar compounds that do not move in EtOAc/Hexane[19]. |
| 2-5% Methanol in DCM + 1% TEA | To mitigate peak tailing for basic compounds like this one[18]. |
| 5% (7N Ammonia in Methanol) in DCM | A more aggressive system for very polar or stubborn basic compounds[20]. |
Table 3: Recommended eluent systems for TLC analysis and column chromatography.
-
Prepare and Run the Column:
-
Pack a glass column with silica gel (20-50 times the weight of your sample) as a slurry in the chosen non-polar solvent component[21].
-
Sample Loading: Dissolve your compound in a minimal amount of the eluent or a slightly stronger solvent (like DCM). If solubility is low, "dry loading" is recommended: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column[22].
-
Carefully add the eluent and apply gentle pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography
-
Problem: My compound is streaking badly on the column, leading to poor separation.
-
Problem: My compound will not elute from the column, even with highly polar solvents.
-
Cause: The compound is irreversibly adsorbed to the silica gel, or the solvent system is not polar enough.
-
Solution 1: Ensure you have not exceeded ~10% methanol in your eluent, as this can start to dissolve the silica gel[19].
-
Solution 2: Try a gradient elution, starting with a less polar system and gradually increasing the polarity.
-
Solution 3: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica, although this requires re-developing the method[20].
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Page loading... [guidechem.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
- 14. Recrystallization [wiredchemist.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. columbia.edu [columbia.edu]
- 18. benchchem.com [benchchem.com]
- 19. Chromatography [chem.rochester.edu]
- 20. Chromatography [chem.rochester.edu]
- 21. web.uvic.ca [web.uvic.ca]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of side products during this critical synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve a high yield of your desired product with excellent purity.
Introduction
The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The most common route to this compound is the N-acetylation of 5-Bromothiazolo[5,4-b]pyridin-2-amine using an acetylating agent such as acetic anhydride in the presence of a base like pyridine. While seemingly straightforward, this reaction can be prone to the formation of side products that complicate purification and reduce the overall yield. This guide provides a comprehensive overview of the potential side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful synthesis.
Reaction Overview and Potential Side Products
The primary reaction involves the nucleophilic attack of the exocyclic amino group of 5-Bromothiazolo[5,4-b]pyridin-2-amine on the carbonyl carbon of acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
However, two main side products can arise from this reaction:
-
N,N-Diacetylated Side Product: Over-acetylation can lead to the formation of the diacetylated compound, N,N-diacetyl-5-bromothiazolo[5,4-b]pyridin-2-amine. This is more likely to occur under harsh reaction conditions or with an excess of the acetylating agent.
-
Hydrolysis Product (Starting Material): During the aqueous workup, the desired acetamide product can be hydrolyzed back to the starting amine, particularly if the pH is too acidic or basic, or if the workup is prolonged at elevated temperatures.
The following diagram illustrates the main reaction pathway and the formation of the key side product.
Caption: Reaction scheme for the synthesis of this compound and the formation of major side products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, their probable causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with a significant amount of unreacted starting material. | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Insufficient amount of acetylating agent. 3. Deactivation of the acetylating agent by moisture. | 1. Increase the reaction time and monitor the reaction progress by Thin Layer Chromatography (TLC). Consider a modest increase in temperature (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. 2. Use a slight excess (1.1-1.5 equivalents) of acetic anhydride. 3. Ensure all glassware is thoroughly dried and use anhydrous pyridine and fresh acetic anhydride. |
| Presence of a significant, less polar spot on TLC, corresponding to the diacetylated side product. | 1. Use of a strong excess of acetic anhydride. 2. High reaction temperature or prolonged reaction time. 3. Use of a stronger base than pyridine, which can deprotonate the initially formed amide, making it more nucleophilic. | 1. Reduce the equivalents of acetic anhydride to 1.1-1.2 equivalents. 2. Perform the reaction at room temperature or below (0 °C to room temperature) and monitor carefully by TLC to stop the reaction upon consumption of the starting material. 3. Use pyridine as the base. Avoid stronger bases like triethylamine unless necessary and, if so, use with caution and at low temperatures. |
| Product appears pure by TLC after the reaction, but the isolated yield is low after workup, with the starting material reappearing. | 1. Hydrolysis of the acetamide product during aqueous workup. This can be catalyzed by acidic or basic conditions.[1][2] 2. Prolonged exposure to the aqueous phase, especially at elevated temperatures. | 1. Perform the aqueous workup at a low temperature (e.g., using an ice bath). 2. Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Avoid strongly acidic or basic washes if possible. If an acid wash is necessary to remove pyridine, use a dilute acid (e.g., 1M HCl) and perform the extraction quickly. 3. Minimize the time the product is in contact with the aqueous phase. |
| The reaction mixture turns dark, and multiple unidentified spots are observed on TLC. | 1. Decomposition of starting material or product at elevated temperatures. 2. Presence of impurities in the starting materials or solvents. | 1. Maintain a controlled reaction temperature. Avoid excessive heating. 2. Use purified starting materials and high-purity, dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this reaction?
A1: Pyridine often serves as both the base and the solvent. However, if solubility is an issue, a co-solvent such as dichloromethane (DCM) or chloroform can be used. The reaction is typically carried out at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied, but this increases the risk of diacetylation, so careful monitoring by TLC is essential.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), to achieve good separation between the starting material, the desired product, and the diacetylated side product. The starting amine is the most polar, followed by the mono-acetylated product, and then the di-acetylated product (least polar).
Q3: What is the best way to purify the final product?
A3: If the reaction is clean, the product may precipitate upon pouring the reaction mixture into ice-water. The solid can then be collected by filtration and washed with water. If impurities are present, column chromatography on silica gel is the recommended purification method. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the desired product from the starting material and the diacetylated byproduct.
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride can be used as the acetylating agent. However, the reaction with acetyl chloride is generally more exothermic and produces hydrochloric acid (HCl) as a byproduct. Therefore, at least two equivalents of pyridine are required: one to react with the acetyl chloride to form the acylpyridinium salt and another to neutralize the HCl generated. The reaction should be performed at a low temperature (e.g., 0 °C) with careful, dropwise addition of the acetyl chloride.
Q5: The workup procedure involves an acidic wash. Will this hydrolyze my product?
A5: An acidic wash (e.g., with 1M HCl) is often used to remove pyridine. While amides are generally stable to brief exposure to dilute acid at low temperatures, prolonged contact or the use of strong acids can cause hydrolysis.[1][2] To minimize this risk, perform the wash quickly in a separatory funnel at a low temperature (ice bath) and then immediately proceed with a neutralizing wash (e.g., with saturated sodium bicarbonate solution).
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
To a solution of 5-Bromothiazolo[5,4-b]pyridin-2-amine (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of starting material) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, or if the product is not pure, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges of inconsistent results specifically encountered during bioassays with N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve variability in your experiments, ensuring the generation of robust and reproducible data.
The thiazole ring is a privileged scaffold in medicinal chemistry, known to be a component in a variety of biologically active agents.[1][2] Compounds containing this motif have been developed as inhibitors for various biological targets.[3] However, the unique physicochemical properties of such heterocyclic compounds can also present challenges in experimental assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that can be the first indicators of underlying problems in your experimental setup.
Q1: My dose-response curves for this compound are inconsistent between experiments. What is the most likely cause?
A: The primary suspect for inconsistent dose-response curves is poor aqueous solubility of the compound.[4] Many discovery compounds, particularly heterocyclic ones, have low solubility.[5][6] This can lead to the compound precipitating out of the assay buffer, meaning the actual concentration of the compound your cells or enzyme are exposed to is much lower and more variable than the nominal concentration.[4][7] This will manifest as a rightward shift in your IC50 curve and poor reproducibility.[5]
Q2: I'm observing high well-to-well variability within the same plate, even in my control wells. What should I investigate first?
A: High well-to-well variability often points to issues with the microplate environment itself, a phenomenon known as the "edge effect".[8] This is where wells on the perimeter of the plate behave differently from the inner wells, primarily due to increased evaporation of the culture medium.[9][10] This evaporation concentrates salts and other media components, which can alter cell viability and impact assay results.[11] Other potential causes include inconsistent cell seeding, pipetting errors, or contamination.[8][12]
Q3: My assay signal is very low or completely absent, even at high concentrations of the compound. What are the potential reasons?
A: A weak or absent signal can stem from several factors. First, confirm the integrity and activity of your reagents, as improper storage can lead to degradation.[13][14] Next, consider the possibility of compound interference with the assay detection method. For example, in fluorescence-based assays, a compound might absorb light in the excitation or emission range, an effect known as "inner filter effects".[15] Similarly, in luciferase-based assays like Promega's CellTiter-Glo®, a compound could directly inhibit the luciferase enzyme, leading to a false negative result.[15]
Q4: The IC50 value I'm getting for this compound in my cell-based assay is significantly different from what I see in a biochemical (enzyme) assay. Why the discrepancy?
A: This is a common observation and can be attributed to several factors. Lipophilic compounds can readily partition into and accumulate within the lipid bilayers of cell membranes, limiting the amount of compound that reaches intracellular targets.[4] Additionally, binding to serum proteins in the cell culture media can reduce the free concentration of the compound available to interact with its target.[16] These factors are absent in a purified biochemical assay, often leading to a more potent IC50 value in the latter.
Part 2: In-Depth Troubleshooting Guides
This section provides a more granular approach to troubleshooting, broken down by experimental stage.
Module 1: Compound Management & Preparation
The integrity of your compound is the foundation of your experiment. Errors at this stage will inevitably lead to inconsistent results.
| Potential Problem | Likely Causes | Recommended Solution & Rationale |
| Inconsistent Compound Activity | Poor Solubility: The compound is precipitating out of the aqueous assay buffer.[5][6] The XLogP3-AA value for this compound is 2.2, suggesting moderate lipophilicity.[17] | Visually inspect for precipitation: Check your final assay solution for cloudiness. Optimize Dissolution: When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing.[4] Consider Solubility Enhancement: Test the effect of a small percentage of a non-ionic detergent (e.g., Tween-20) in your assay buffer, but be sure to run a vehicle control to check for effects on your assay. |
| Compound Degradation: The compound may be unstable under certain storage conditions or after repeated freeze-thaw cycles.[18] | Proper Storage: Store the solid compound sealed in a dry, room temperature environment as recommended.[17] Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles.[19] | |
| Inaccurate Concentration: Errors in weighing the solid compound or in serial dilutions. | Verify Stock Concentration: If possible, verify the concentration of your stock solution using an analytical method like HPLC-UV. Use Calibrated Pipettes: Ensure all pipettes used for serial dilutions are properly calibrated.[8] |
Module 2: Assay Plate & Cell Culture
The health and uniform distribution of your cells are critical for a reproducible cell-based assay.
| Potential Problem | Likely Causes | Recommended Solution & Rationale |
| High Well-to-Well Variability ("Edge Effect") | Evaporation: Outer wells of the microplate are more prone to evaporation, altering media concentration.[9][11] | Use a Low Evaporation Lid or Sealing Tape: These create a better seal and reduce evaporation.[10][11] Fill Outer Wells with Sterile Liquid: Add sterile water or PBS to the perimeter wells to create a humidity buffer.[8][9] Reduce Incubation Time: If the assay protocol allows, reducing the incubation time can minimize the cumulative effects of evaporation.[11] |
| Temperature Gradients: Outer wells heat up or cool down faster than inner wells, affecting cell growth and enzyme kinetics.[8] | Equilibrate Plates: Allow plates to equilibrate to room temperature before adding reagents and before reading.[13][20] | |
| Inconsistent Cell Growth | Inhomogeneous Cell Seeding: A non-uniform cell suspension will lead to different numbers of cells per well.[8] | Ensure a Single-Cell Suspension: Gently triturate the cell suspension before and during plating to prevent clumping. Optimize Seeding Density: Perform a cell titration to find the optimal seeding density that ensures cells are in the logarithmic growth phase for the duration of the experiment.[21] |
| Mycoplasma Contamination: This common contamination can alter cell metabolism and affect assay results. | Regularly Test for Mycoplasma: Use a PCR-based or culture-based mycoplasma detection kit. |
Part 3: Experimental Protocols & Workflows
Protocol: Cell Viability Assay using Promega CellTiter-Glo®
This protocol outlines a common luminescent cell viability assay and highlights critical steps for ensuring consistency. The CellTiter-Glo® assay determines the number of viable cells by quantifying ATP, which signals the presence of metabolically active cells.[22]
1. Cell Plating:
- Prepare a single-cell suspension of your chosen cell line in culture medium.
- Plate the cells in an opaque-walled 96-well plate at a pre-determined optimal density.
- Add 100 µL of cell suspension per well. To mitigate edge effects, avoid using the outer wells or fill them with 100 µL of sterile PBS.[8]
- Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours.
2. Compound Dosing:
- Prepare a serial dilution of this compound in your chosen vehicle (e.g., DMSO).
- Further dilute the compound in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity.[23]
- Carefully add the compound dilutions to the appropriate wells. Include vehicle-only and no-treatment controls.
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. Assay Reagent Preparation and Addition:
- Thaw the CellTiter-Glo® buffer and lyophilized substrate. Allow them to equilibrate to room temperature.
- Reconstitute the CellTiter-Glo® reagent by transferring the buffer to the substrate vial. Mix gently by inversion until the substrate is thoroughly dissolved.
- Before adding the reagent to the plate, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20] This is critical to avoid temperature gradients that can affect enzyme kinetics.
4. Signal Measurement:
- Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
- Measure luminescence using a plate reader. An integration time of 0.25–1 second per well is a good starting point.[20]
Part 4: Visualization of Key Concepts
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing the root cause of inconsistent assay results.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
Impact of Poor Compound Solubility
This diagram illustrates how low solubility can lead to inaccurate and variable results.
Caption: The effect of compound solubility on assay concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 17. Page loading... [guidechem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: A Guide to Minimizing Off-Target Effects of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide and Other Kinase Inhibitors
A Note from the Senior Application Scientist:
The compound N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is identified in chemical libraries as a heterocyclic building block, potentially for use in the synthesis of more complex molecules like protein degraders.[1][2] As of this writing, there is no publicly available data detailing a specific biological target or its pharmacological profile. Therefore, creating a guide on its off-target effects is challenging, as "off-target" is defined relative to an intended "on-target."
To provide a valuable and practical resource, this guide will use the well-characterized and highly selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, CHIR-99021 , as an illustrative model.[3] The principles, experimental workflows, and troubleshooting strategies discussed here are broadly applicable to any small molecule inhibitor, including novel compounds like this compound, once a primary target has been identified. This guide is designed to equip researchers with the foundational knowledge and practical tools to proactively identify, characterize, and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in research?
A1: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary biological target.[4] These interactions are a major source of experimental artifacts and can lead to several critical issues:
-
Misinterpretation of Results: An observed biological phenotype may be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.[4][5]
-
Cellular Toxicity: The inhibitor may bind to and disrupt the function of proteins essential for cell survival, leading to toxicity that is unrelated to the on-target activity.[6]
-
Poor Translational Potential: If a drug's efficacy in preclinical models is due to off-target effects, it is unlikely to translate to the clinic, leading to costly failures in drug development.[4][7]
Minimizing off-target effects is therefore essential for ensuring the validity of research findings and the safety of potential therapeutics.[8][9]
Q2: Using CHIR-99021 as an example, what does a desirable selectivity profile look like?
A2: CHIR-99021 is considered a gold-standard kinase inhibitor due to its exceptional potency and selectivity for its intended targets, the GSK-3 isoforms GSK-3α and GSK-3β.[3][10] It exhibits over 500-fold selectivity for GSK-3 compared to closely related kinases.[11] An ideal selectivity profile, as exemplified by CHIR-99021, is characterized by high potency against the on-target(s) and minimal activity against a broad panel of other kinases and receptors at concentrations relevant for the experiment.
| Target | IC₅₀ (nM) | Selectivity vs. Off-Targets | Notes |
| GSK-3β | 6.7 | >500-fold | Primary intended target. |
| GSK-3α | 10 | >500-fold | Second isoform of the intended target.[11] |
| CDK2 | >5000 | High | A closely related kinase; minimal inhibition demonstrates high selectivity.[12] |
| Other Kinases | >5000 | High | Tested against large panels of kinases with little to no significant inhibition.[10][11] |
| Other Receptors | >8000 | High | Screened against dozens of other enzymes and receptors with minimal interaction.[11] |
| Data compiled from multiple sources. IC₅₀ values represent the concentration of inhibitor required for 50% inhibition.[10][11][12] |
Q3: How does the on-target mechanism of CHIR-99021 work and how does this relate to potential off-target concerns?
A3: CHIR-99021 functions as an ATP-competitive inhibitor of GSK-3.[11] In the canonical Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3, CHIR-99021 prevents β-catenin degradation, allowing it to accumulate and translocate to the nucleus, where it activates Wnt target gene expression.[13] This makes CHIR-99021 a potent activator of the Wnt pathway.[3]
Understanding this primary pathway is crucial. If an experiment using CHIR-99021 produces a result that cannot be explained by Wnt activation or other known GSK-3 functions, it strongly suggests an off-target effect is at play.[14]
Q4: What are the essential strategies to validate that an observed phenotype is a true on-target effect?
A4: A multi-pronged approach is crucial for validating on-target effects and ruling out off-target contributions.[4]
-
Use a Structurally Unrelated Inhibitor: Corroborate findings with a second, chemically distinct inhibitor that targets the same protein.[6] If both compounds yield the same phenotype, it is more likely to be a true on-target effect.[10]
-
Employ Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[4][6] The resulting phenotype should phenocopy the effect of the small molecule inhibitor. If the inhibitor still produces the effect in a knockout model, the cause is definitively off-target.[5]
-
Use a Negative Control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target.[4] If the phenotype is absent when using this negative control, it supports an on-target mechanism.[10]
-
Perform Dose-Response Analysis: Establish the minimal effective concentration of the inhibitor. Off-target effects are often weaker and appear at higher concentrations.[6][15]
Troubleshooting Guide
This section addresses common experimental problems that may arise from off-target effects.
Problem 1: High cellular toxicity is observed at concentrations required for the desired biological effect.
-
Possible Cause: The inhibitor may be binding to a critical off-target protein that is essential for cell viability.[6]
-
Troubleshooting & Optimization Steps:
-
Refine the Effective Concentration: Perform a detailed dose-response curve to identify the lowest possible concentration that produces the on-target effect. This minimizes engagement with lower-affinity off-targets.[6]
-
Test in Different Cell Lines: Profile the expression levels of your intended target and any known major off-targets in the cell lines you are using. Cell-line-specific expression of an off-target can lead to variable responses.[6]
-
Conduct a Kinome-wide Selectivity Screen: This will provide a broad view of other kinases that your compound inhibits, potentially identifying the source of toxicity.[16][17]
-
Consider a More Selective Inhibitor: If available, switch to a more specific inhibitor for the intended target to see if the toxicity is mitigated.[6]
-
Problem 2: The phenotype observed with the inhibitor does not match the phenotype from CRISPR/siRNA knockdown of the target.
-
Possible Cause: This is a strong indicator that the observed phenotype is due to an off-target effect. The inhibitor is acting through a mechanism independent of the intended target.[4][5]
-
Troubleshooting & Optimization Steps:
-
Validate Knockdown Efficiency: First, confirm via Western blot or qPCR that your genetic knockdown was successful.
-
Perform an Unbiased Off-Target Identification Assay: Techniques like cellular thermal shift assay (CETSA) or proteomic profiling can identify which proteins your compound is actually binding to within the cell.
-
Use an Inactive Analog Control: As described in FAQ A4, treating the cells with a structurally similar but biologically inactive version of your compound is a powerful control. If the phenotype disappears, it points back to an on-target effect (and potential issues with the genetic knockdown model). If the phenotype persists with the active compound but not the inactive one, it confirms a specific pharmacological effect that needs to be deconvoluted.[4]
-
Problem 3: The inhibitor induces the expected phenotype, but downstream signaling markers of the target pathway are unaffected.
-
Possible Cause 1: The inhibitor is acting on an off-target that converges on the same phenotype through a different signaling pathway.
-
Possible Cause 2: The cell is compensating for the on-target inhibition by activating alternative signaling pathways.[4]
-
Troubleshooting & Optimization Steps:
-
Probe for Compensatory Pathways: Use techniques like Western blotting or phospho-proteomics to investigate the activation of known alternative signaling routes that could lead to the observed phenotype.[4]
-
Re-evaluate the Primary Mechanism: The established mechanism of your target may be incomplete. Your inhibitor could be revealing a novel function or signaling branch.
-
Combine Inhibitors: If a compensatory pathway is identified, consider using a combination of inhibitors to block both the primary and compensatory pathways to achieve a more robust and consistent result.[4]
-
Experimental Protocols & Workflows
Workflow for Investigating Off-Target Effects
A systematic approach is required to confidently identify and mitigate off-target effects. The following workflow outlines a general strategy.
Protocol: Biochemical Kinase Selectivity Assay
This protocol outlines a general method to determine the selectivity of an inhibitor against a panel of kinases. Such assays are often performed by specialized contract research organizations (CROs) but can be adapted for in-house use.[16][18]
Objective: To determine the concentration of an inhibitor (e.g., your compound of interest) that results in 50% inhibition of kinase activity (IC₅₀) across a diverse panel of protein kinases.[18]
Materials:
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).
-
Panel of purified, active recombinant protein kinases.
-
Specific peptide substrates for each kinase.
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or non-labeled for fluorescence/luminescence assays).
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or specific antibodies/reagents for non-radiometric formats).
-
Appropriate plate reader (e.g., scintillation counter, fluorescence/luminescence reader).
Procedure:
-
Preparation of Reagents: a. Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. A typical starting concentration for screening is 1-10 µM. b. Prepare a master mix for each kinase containing the kinase, its specific substrate, and the reaction buffer.
-
Assay Execution: a. Dispense a small volume of the serially diluted inhibitor into the wells of the assay plate. Include wells for positive control (no inhibitor) and negative control (no kinase). b. Add the kinase/substrate master mix to each well to start the reaction. c. Add ATP to each well to initiate phosphorylation. The concentration of ATP should ideally be at or near the Km value for each specific kinase to ensure accurate competitive inhibition data.[18] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). b. For Radiometric Assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.[18] c. For Non-Radiometric Assays: Follow the manufacturer's protocol for the specific assay kit (e.g., add detection reagents that produce a fluorescent or luminescent signal proportional to either substrate phosphorylation or ATP depletion).
-
Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase that shows significant inhibition.
References
- 1. This compound | 1112982-76-9 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 12. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the Technical Support Center for the synthesis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this important compound.
I. Synthetic Pathway Overview
The synthesis of this compound is a three-step process commencing with the bromination of 2-aminopyridine, followed by the construction of the thiazolo[5,4-b]pyridine core, and culminating in the final acetylation. Careful control of reaction conditions at each stage is paramount to ensure high yield and purity, particularly during scale-up.
Caption: Overall synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. Two common methods are presented below. Method A is a classical approach, while Method B offers a milder alternative.
Method A: Bromination using Bromine in Acetic Acid
-
Reaction:
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 20°C initially.
-
After approximately half of the bromine solution has been added, allow the temperature to rise to 50°C.
-
Once the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water and neutralize with a 40% sodium hydroxide solution with cooling.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral and free of bromide ions.
-
Dry the crude product. The major impurity is 2-amino-3,5-dibromopyridine, which can be removed by washing the crude solid with hot petroleum ether[1].
-
Method B: Bromination using N-Bromosuccinimide (NBS)
-
Reaction:
-
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask.[2]
-
Cool the solution in an ice bath.
-
Add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF dropwise, maintaining the low temperature.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.[2]
-
Filter the solid, wash thoroughly with water, and then with acetonitrile to remove impurities.[2]
-
Dry the purified solid to obtain 2-amino-5-bromopyridine.
-
| Parameter | Method A | Method B |
| Brominating Agent | Bromine | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | N,N-Dimethylformamide (DMF) |
| Temperature | 20°C to 50°C | 0°C to 20°C |
| Typical Yield | 62-67%[1] | ~80%[2] |
| Key Advantage | Cost-effective for large scale | Milder conditions, higher yield |
| Primary Impurity | 2-Amino-3,5-dibromopyridine[1][3] | Unreacted starting material |
Step 2: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
This crucial step involves the construction of the thiazole ring. The following protocol is adapted from the synthesis of the non-brominated analogue and may require optimization.
-
Reaction:
-
Procedure:
-
Suspend 2-amino-5-bromopyridine (1.0 eq) and ammonium thiocyanate (2.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add bromine (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product may be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 3: Synthesis of this compound
This final step is a standard acetylation of an amino group.
-
Reaction:
-
Procedure:
-
Dissolve 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[4]
-
Quench the reaction by the slow addition of methanol.[4]
-
Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.[4]
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final product.[4]
-
III. Troubleshooting Guide
Caption: Troubleshooting common issues in the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: In Step 1, what is the best way to control the formation of the 2-amino-3,5-dibromopyridine byproduct when scaling up?
A1: Controlling the dibromination is critical for yield and purity. On a larger scale, consider the following:
-
Protecting Group Strategy: Acetylating the amino group of 2-aminopyridine before bromination can reduce the activating effect of the amino group and improve the selectivity for mono-bromination. The acetyl group can be subsequently removed by hydrolysis.[3]
-
Precise Stoichiometry and Slow Addition: Use a slight excess of 2-aminopyridine and add the brominating agent very slowly, ensuring efficient mixing to avoid localized high concentrations of bromine.
-
Temperature Control: Maintain the recommended temperature profile strictly. Excursions to higher temperatures can favor over-bromination.
-
Choice of Brominating Agent: While more expensive, N-Bromosuccinimide (NBS) often provides higher regioselectivity and is a good option for scale-up if cost allows.[2]
Q2: The thiazole ring formation in Step 2 is sluggish. What can I do to improve the reaction rate and yield?
A2: This cyclization can be challenging. Here are some suggestions:
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Experiment with different solvents; while acetic acid is common, other high-boiling polar aprotic solvents might be effective.
-
Temperature: Gradually increasing the reflux temperature (if the solvent allows) can sometimes drive the reaction to completion. However, monitor for decomposition.
-
Alternative Reagents: While the thiocyanate/bromine method is common, other methods for thiazole synthesis, such as the Hantzsch thiazole synthesis involving an α-haloketone and a thioamide, could be explored as an alternative route if this step proves to be a bottleneck.[5]
Q3: During the final acetylation (Step 3), I am having trouble removing all the pyridine, which co-elutes with my product during chromatography. How can I improve the work-up?
A3: Pyridine can be persistent. To effectively remove it:
-
Azeotropic Removal: After quenching the reaction, repeatedly add toluene to the crude product and evaporate under reduced pressure. Toluene forms a low-boiling azeotrope with pyridine, facilitating its removal.[4]
-
Acidic Wash: During the aqueous work-up, use a more dilute HCl solution (e.g., 0.5 M) and perform multiple extractions to ensure all the pyridine is protonated and partitioned into the aqueous layer.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can help remove residual pyridine by forming a coordination complex.[6]
Q4: What are the key safety precautions I should take when performing this synthesis?
A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a well-ventilated area.
-
General Precautions: Use appropriate PPE at all times. Be mindful of exothermic reactions, especially during neutralization steps, and use ice baths for cooling as needed.
V. References
-
BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
-
TSI Journals. (n.d.). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine.
-
Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.
-
ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. heteroletters.org [heteroletters.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Welcome to the technical support center for N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability profile. Unanticipated degradation can compromise experimental results, leading to inaccurate data and delays in research. This document provides troubleshooting guidance, frequently asked questions, and detailed protocols to help you proactively identify and characterize potential degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
This compound (MW: 272.1 g/mol , Formula: C₈H₆BrN₃OS) is a heterocyclic building block, often used in the synthesis of more complex molecules, including potential protein degraders.[1][2] Understanding its chemical stability is critical for ensuring the integrity of your experiments. Degradation can lead to a loss of the active compound, reduced yield in synthetic steps, and the introduction of impurities that may have unintended biological activity or interfere with analytical measurements.
Q2: What are the most likely degradation pathways for this molecule?
Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The acetamide (-NH-C=O) linkage is the most probable site for hydrolysis.[3] Under either acidic or basic conditions, this bond can be cleaved to yield 2-amino-5-bromothiazolo[5,4-b]pyridine and acetic acid.[4][5]
-
Oxidation: The fused thiazolo[5,4-b]pyridine ring system contains nitrogen and sulfur heteroatoms, which are susceptible to oxidation. This can lead to the formation of N-oxides or S-oxides, a common degradation pathway for nitrogenous heterocyclic compounds.[6][7]
-
Photolysis: Pyridine and thiazole-containing compounds can be sensitive to light, particularly UV radiation.[8][9] Photodegradation can involve complex reactions, including ring-opening or rearrangement, potentially initiated by the formation of reactive species like singlet oxygen.[10]
Q3: How should I properly store this compound to minimize degradation?
To ensure long-term stability, the compound, which is typically a brown powder, should be stored in a well-sealed container at room temperature, protected from light and moisture.[11] For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and the use of neutral, aprotic solvents (e.g., DMSO, DMF) is preferable to aqueous or protic solutions where hydrolysis can occur.
Q4: What is a forced degradation study and why should I perform one?
A forced degradation study, also known as stress testing, is an experiment where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH, light, and oxidative environments.[12][13] The goal is not to determine shelf-life, but to rapidly identify the likely degradation products and establish the degradation pathways.[14][15] This information is invaluable for developing stability-indicating analytical methods—methods that can accurately measure the active compound in the presence of its degradants.[16]
Section 2: Troubleshooting Guide: Unexpected Experimental Results
This guide is structured to help you diagnose and solve common issues encountered during experimentation that may be related to compound degradation.
Problem 1: "My HPLC analysis shows extra peaks that weren't there when I prepared the solution. What are they?"
Underlying Cause: The appearance of new, unexpected peaks in your chromatogram is a classic sign of chemical degradation. The identity of these degradants depends on the conditions your sample was exposed to.
Troubleshooting Workflow:
-
Review Sample History: Correlate the appearance of new peaks with the sample's handling and storage conditions.
-
Acidic/Basic Media? If your compound was in an acidic or basic solution (e.g., mobile phase, reaction buffer), the primary suspect is amide hydrolysis .
-
Exposed to Light? If the sample vial was left on a lab bench under ambient or direct light, photodegradation is a strong possibility.
-
Presence of Oxidizers? Was the compound exposed to air for a prolonged period, or were there potential oxidizing agents in the matrix? This could indicate oxidative degradation .
-
-
Preliminary Identification with LC-MS: Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks provides critical clues.
-
A peak with an m/z corresponding to the loss of an acetyl group (42 Da) strongly suggests the hydrolysis product, 2-amino-5-bromothiazolo[5,4-b]pyridine.
-
A peak with an m/z corresponding to the addition of an oxygen atom (+16 Da) suggests the formation of an N-oxide or S-oxide.
-
-
Confirm with a Targeted Stress Test: To confirm your hypothesis, perform a small-scale forced degradation study as outlined in Protocol 1 . For example, if you suspect hydrolysis, intentionally treat a small amount of the compound with dilute acid and base. If the peak in your stressed sample matches the retention time of the peak in your original sample, you have confirmed its identity.
Caption: Troubleshooting workflow for identifying unknown peaks.
Problem 2: "I'm seeing a progressive decrease in the peak area of my main compound. How do I confirm it's degradation and not a system issue?"
Underlying Cause: A decreasing peak area for your main analyte, this compound, signifies a loss of the compound. While this could be due to system issues (e.g., injector variability), it is often caused by degradation, especially if new peaks are appearing concurrently.
Troubleshooting and Confirmation:
-
Check for Mass Balance: A key concept in degradation analysis is "mass balance". In an ideal scenario, the decrease in the amount of the parent drug should be quantitatively matched by the increase in the amount of all degradation products. While precise mass balance is difficult without reference standards for the degradants, a qualitative check is very informative.[17]
-
Action: Integrate the peak area of your parent compound and all new, degradation-related peaks. As the parent peak area decreases, the sum of the degradant peak areas should increase. This relationship strongly supports a degradation process over an analytical system fault.
-
-
Run a System Suitability Test: To rule out instrument error, inject a freshly prepared, stable standard solution multiple times. If the peak area is consistent (e.g., <2% RSD), your analytical system is likely not the cause of the observed decrease in your sample.
-
Perform a Time-Course Study: Prepare a solution of your compound in the solvent/matrix of interest. Analyze it immediately (T=0) and then at set intervals (e.g., 2, 4, 8, 24 hours) while storing it under the conditions you are investigating (e.g., room temperature on the benchtop). Plot the peak area of the parent compound versus time. A clear downward trend confirms instability under those conditions.
Section 3: Key Experimental Protocols
These protocols provide a robust framework for systematically investigating the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.[13][16] A target degradation of 5-20% is ideal; excessive degradation can lead to secondary products that are not relevant under normal storage conditions.[12][14]
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile or Methanol, HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber (ICH Q1B compliant) or a controlled light source[12]
-
Calibrated oven/water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Stress Condition Setup: For each condition below, mix the stock solution with the stressor in a small vial. Include a "control" sample (compound in solvent/water only, protected from light) for each time point.
| Stress Condition | Procedure | Recommended Conditions | Justification |
| Acid Hydrolysis | Mix 1 part stock solution with 1 part 0.2 M HCl. | Heat at 60 °C. Analyze at 2, 6, 24 hrs. | To simulate acidic environments. Heat accelerates the reaction to generate degradants in a practical timeframe.[12] |
| Base Hydrolysis | Mix 1 part stock solution with 1 part 0.2 M NaOH. | Keep at room temp. Analyze at 1, 4, 12 hrs. | Amide hydrolysis is often faster under basic conditions. Heating may cause excessive degradation.[3][4] |
| Oxidation | Mix 1 part stock solution with 1 part 6% H₂O₂. | Keep at room temp. Analyze at 2, 8, 24 hrs. | 3% H₂O₂ (final conc.) is a standard oxidizing agent to simulate oxidative stress.[12] |
| Thermal | Place a solid sample and a solution sample in an oven. | Heat at 80 °C. Analyze at 1, 3, 7 days. | To assess the intrinsic stability of the molecule to heat, both in solid state and in solution.[15] |
| Photolytic | Expose solid and solution samples to a light source. | ICH Q1B standard: >1.2 million lux hours and >200 watt hours/m². | To assess light sensitivity, which is critical for pyridine-containing compounds.[8][12] |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction before injection.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze using a developed stability-indicating HPLC method (see Protocol 2).
-
Analyze key samples via LC-MS to obtain mass information for the new peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for many small molecules).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-23 min: 95% B
-
23-23.1 min: 95% to 5% B
-
23.1-28 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan with a PDA detector and select an optimal wavelength (e.g., 254 nm or a lambda max).
-
Injection Volume: 10 µL
Method Validation Criteria:
-
Specificity: The primary goal. Inject a mixture of all stressed samples (the "degradation cocktail"). The method is specific if the parent peak and all major degradation peaks are well-resolved (Resolution > 1.5).
-
Peak Purity: Use a PDA detector to assess peak purity for the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.
Section 4: Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and established degradation chemistry.
Caption: Potential degradation pathways of the target molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1112982-76-9 [buyersguidechem.com]
- 3. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
comparing N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide to other kinase inhibitors
Introduction: Unlocking the Potential of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases remains a cornerstone of therapeutic strategy. Within the vast chemical space of kinase inhibitors, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently effective platforms for developing potent and selective drugs. The thiazolo[5,4-b]pyridine core is one such scaffold, demonstrating significant potential in the inhibition of critical kinases involved in cell signaling, proliferation, and survival.[1][2]
This guide provides a comparative analysis of the thiazolo[5,4-b]pyridine scaffold, using the representative molecule N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide as a foundational structure. While direct experimental data for this specific compound is not extensively published, research on its close analogs reveals potent inhibitory activity against key kinases, most notably c-KIT and Phosphoinositide 3-kinase (PI3K) .[1][2][3]
Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of the inhibitory potential of this scaffold against established clinical inhibitors. We will benchmark the performance of thiazolo[5,4-b]pyridine derivatives against:
-
Imatinib and Sunitinib: First and second-line therapies for cancers driven by c-KIT mutations, such as Gastrointestinal Stromal Tumors (GIST).
-
Alpelisib (BYL719): A potent and selective inhibitor of the p110α subunit of PI3K, approved for use in certain breast cancers.
This guide will delve into the mechanistic underpinnings of kinase inhibition, present comparative inhibitory data, and provide detailed, field-proven experimental protocols for evaluating novel compounds based on this promising scaffold.
The Kinase Targets: c-KIT and PI3K Signaling
Understanding the biological context is paramount. The thiazolo[5,4-b]pyridine scaffold has been shown to effectively target two distinct but crucial signaling pathways.
1. The c-KIT Receptor Tyrosine Kinase Pathway:
The c-KIT receptor is vital for the development and maintenance of various cell types. However, activating mutations can lead to uncontrolled cell proliferation, a hallmark of GIST and certain leukemias.[1][4] Inhibition of c-KIT blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inducing apoptosis and cell cycle arrest in cancer cells.[1][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
In Vivo Validation of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: A Comparative Guide for Anticancer Activity Assessment
For researchers, scientists, and drug development professionals, the rigorous in vivo validation of a novel anticancer agent is a pivotal step in translating a laboratory discovery into a potential clinical candidate. This guide provides a comprehensive framework for the in vivo evaluation of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a promising anticancer compound. Given the absence of direct in vivo data for this specific molecule, this document outlines a robust validation strategy by drawing objective comparisons with established phosphoinositide 3-kinase (PI3K) inhibitors and detailing standardized experimental protocols.
Recent studies have identified thiazolo[5,4-b]pyridine derivatives as potential anticancer agents.[1] Notably, a derivative of this compound has demonstrated potent inhibitory activity against the PI3Kα isoform with an IC50 value of 3.6 nM, suggesting a targeted mechanism of action within this critical cancer signaling pathway.[1] Molecular docking studies further support this, indicating that the compound likely binds to the ATP binding pocket of PI3Kα.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many human cancers.[2][3]
This guide will provide the necessary context and detailed methodologies to design and execute preclinical in vivo studies to validate the anticancer efficacy of this compound as a putative PI3K inhibitor.
Comparative Landscape: In Vivo Efficacy of Established PI3K Inhibitors
To establish a benchmark for the in vivo performance of this compound, it is essential to compare its potential efficacy against well-characterized PI3K inhibitors. The following table summarizes the performance of several pan- and isoform-specific PI3K inhibitors in preclinical xenograft models.
| Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | U87MG Glioblastoma Xenograft | 50-100 mg/kg, daily, oral | Significant TGI | [4][5] |
| IGROV1 Ovarian Cancer Xenograft | Not Specified | Solid Efficacy | [5] | ||
| BKM120 (Buparlisib) | Pan-Class I PI3K | HER2-amplified Breast Cancer Xenografts (UACC812, SUM190, MDA361) | 35 mg/kg, daily, oral | Statistically significant TGI | [6] |
| BYL719 (Alpelisib) | PI3Kα-specific | HER2-amplified Breast Cancer Xenografts (UACC812, SUM190, MDA361) | 50 mg/kg, daily, oral | Statistically significant TGI | [6] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | HER2-amplified Breast Cancer Xenografts (UACC812, SUM190, MDA361) | 35 mg/kg, daily, oral | Statistically significant TGI | [6] |
| Taselisib (GDC-0032) | PI3Kα, γ, δ | Head and Neck Squamous Carcinoma Xenografts (PIK3CA-mutant) | Not Specified | Significant antiproliferative activity | [5] |
| AZD8835 | PI3Kα/δ | Breast Cancer Xenografts | 25 mg/kg, BID, continuous or intermittent | Good antitumor efficacy | [7][8] |
Designing the In Vivo Study: A Step-by-Step Protocol
The successful in vivo evaluation of this compound hinges on a meticulously designed and executed experimental plan. The subcutaneous xenograft model is a foundational approach for preclinical anticancer drug assessment.
Experimental Workflow
Caption: Workflow for in vivo validation of anticancer agents.
Part 1: Xenograft Model Establishment
-
Cell Line Selection : Choose human cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss) to ensure the model is sensitive to the proposed mechanism of action. Recommended cell lines include MCF7 and BT474 (breast cancer), U87MG (glioblastoma), and PC-3 (prostate cancer).[3]
-
Animal Models : Utilize immunocompromised mice, such as NOD/SCID or BALB/c nude mice, to prevent rejection of human tumor xenografts.[3]
-
Tumor Implantation :
-
Culture selected cancer cells to approximately 80% confluency.
-
Harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel® to improve tumor take rate.[3]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization : Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[3]
Part 2: Drug Administration and Monitoring
-
Drug Formulation : Prepare a stable formulation of this compound in a suitable vehicle. Common vehicles for oral administration of PI3K inhibitors include 0.5% methylcellulose or a solution of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300.[3][6]
-
Dosing Regimen :
-
Based on preliminary tolerability studies, determine the maximum tolerated dose (MTD).
-
Administer the compound via an appropriate route, typically oral gavage for small molecule inhibitors.[3]
-
Dosing schedules can be continuous (daily) or intermittent (e.g., 2 days on/5 days off) to potentially mitigate toxicity.[7][8][9]
-
-
In-Life Data Collection :
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the animals for any clinical signs of distress.
-
Part 3: Endpoint and Pharmacodynamic Analysis
-
Study Endpoint : The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor Excision : At the end of the study, humanely euthanize the mice and excise the tumors. A portion of the tumor should be flash-frozen for pharmacodynamic analysis, and the remainder fixed in formalin for histology.
-
Pharmacodynamic (PD) Biomarker Analysis : To confirm target engagement and pathway inhibition, assess the levels of key downstream effectors of the PI3K pathway in tumor lysates.
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to measure the phosphorylation status of Akt (at Ser473) and S6 ribosomal protein. A reduction in the levels of p-Akt and p-S6 in the treated group compared to the control group would indicate successful inhibition of the PI3K pathway.[2]
-
Caption: PI3K/Akt/mTOR signaling pathway and the site of action of the inhibitor.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. By leveraging established protocols for PI3K inhibitors and carefully selecting appropriate preclinical models, researchers can generate robust data to support its potential as a novel anticancer therapeutic. The methodologies outlined in this guide provide a framework for assessing not only the antitumor efficacy but also the on-target activity of this promising compound, paving the way for its further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Multi-Pronged Strategy for the Cross-Validation of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide's Biological Target
In the landscape of modern drug discovery, the robust identification and validation of a small molecule's biological target is a cornerstone of a successful therapeutic program. The compound N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a molecule with potential therapeutic relevance, currently lacks a well-defined biological target. This guide presents a comprehensive, multi-pronged strategy for the deconvolution and rigorous cross-validation of its molecular target(s). Our approach is grounded in the principles of scientific integrity, employing a series of orthogonal experimental methodologies to build a compelling and validated case for the compound's mechanism of action.
Initial Hypothesis Generation: Leveraging Chemical Analogs and In Silico Approaches
Given the absence of direct target information for this compound, our investigation commences with hypothesis generation. This initial phase will draw upon data from structurally related compounds and computational prediction tools to identify a putative target class or pathway.
A recent study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues revealed their activity as dual inhibitors of TNF-α- and IL-6-induced cell adhesions, suggesting a potential role in modulating inflammatory pathways[1]. Furthermore, derivatives of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide have been explored as potential EGFR kinase inhibitors, highlighting the potential of the thiazole scaffold in targeting kinases[2][3]. These findings provide a rational starting point for our investigation into this compound.
To refine our hypotheses, a systematic in silico analysis is recommended. This involves leveraging computational databases and predictive modeling to identify potential protein targets based on the chemical structure of this compound.
Table 1: In Silico Target Prediction Tools
| Tool | Principle | Application |
| SwissTargetPrediction | 2D/3D similarity | Predicts likely protein targets based on ligand shape and electrostatics. |
| SuperPred | Machine learning | Utilizes a machine learning model trained on known ligand-target interactions. |
| PharmMapper | Pharmacophore mapping | Identifies potential targets by matching the compound's pharmacophoric features to a database of protein structures. |
The output of these tools will be a ranked list of putative targets, which will be prioritized for subsequent experimental validation based on biological plausibility and druggability.[4][5]
Direct Target Engagement: Identifying the Molecular Binding Partner
The cornerstone of target validation is the direct demonstration of physical interaction between the small molecule and its protein target.[6] We will employ a suite of biophysical and biochemical techniques to identify and characterize this binding event.
Affinity-Based Approaches
Affinity chromatography remains a powerful tool for unbiased target identification. This involves immobilizing a derivatized version of this compound onto a solid support and using it to "pull down" its binding partners from cell lysates.
-
Synthesis of Affinity Probe: Synthesize an analog of this compound incorporating a linker and a reactive group (e.g., an alkyne or azide for click chemistry-based immobilization).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare native cell lysates from a biologically relevant cell line.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for target binding.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A parallel experiment using a control compound that is structurally similar but biologically inactive is crucial to distinguish true targets from non-specific binders.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that assesses target engagement in a cellular context.[6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining in solution at each temperature.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Functional Validation: Linking Target Engagement to Cellular Phenotype
Demonstrating a direct physical interaction is necessary but not sufficient. The next critical step is to establish a causal link between target engagement and a measurable biological effect.[7]
Target Knockdown/Knockout
Genetic approaches provide a powerful means to validate the role of a putative target.[5][8] By reducing or eliminating the expression of the target protein, we can assess whether this phenocopies the effect of this compound.
Table 2: Comparison of Genetic Perturbation Methods
| Method | Mechanism | Advantages | Disadvantages |
| siRNA/shRNA | RNA interference | Transient, rapid, and cost-effective | Incomplete knockdown, potential off-target effects |
| CRISPR/Cas9 | Gene editing | Permanent knockout, high specificity | More time-consuming, potential for off-target edits |
A successful validation experiment would show that cells lacking the target protein are resistant to the effects of this compound.
Caption: Logic of Target Validation by Genetic Perturbation.
In Vitro Reconstitution and Enzymatic Assays
If the putative target is an enzyme, its activity should be modulated by this compound in a purified system. This involves expressing and purifying the target protein and developing a robust biochemical assay to measure its activity.
-
Protein Expression and Purification: Express the putative kinase target in a suitable expression system (e.g., E. coli, insect cells) and purify it to homogeneity.
-
Assay Development: Develop a kinase assay that measures the phosphorylation of a specific substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC₅₀ Determination: Determine the concentration of this compound required to inhibit 50% of the kinase activity (IC₅₀).
-
Mechanism of Inhibition Studies: Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cross-Validation and Off-Target Profiling
A critical aspect of target validation is to assess the selectivity of the compound.[9] Cross-validation involves using multiple, independent methods to confirm the on-target activity and to identify potential off-targets.
Kinase Profiling
Given the structural alerts for kinase inhibition, a broad kinase panel screen is highly recommended. This involves testing this compound against a large panel of purified kinases to assess its selectivity.
Table 3: Representative Kinase Profiling Platforms
| Platform | Technology | Throughput |
| Reaction Biology | Radiometric (³³P-ATP) | High |
| DiscoverX (Eurofins) | Enzyme Fragment Complementation | High |
| Carna Biosciences | Mobility Shift Assay | Medium |
The results of this screen will provide a selectivity profile and may reveal unexpected off-targets that could contribute to the compound's cellular phenotype or potential toxicity.
Chemical Proteomics
In addition to affinity chromatography, other chemical proteomics approaches can be employed for unbiased target and off-target identification in a cellular context. These methods, such as competitive activity-based protein profiling (ABPP), can provide a more global view of the compound's interactions with the proteome.
Conclusion
The cross-validation of a small molecule's biological target is an iterative process that requires the integration of data from multiple orthogonal approaches. For this compound, a systematic approach beginning with in silico prediction and progressing through direct target engagement, functional validation, and comprehensive off-target profiling will provide the necessary evidence to confidently identify its mechanism of action. This rigorous validation is not merely an academic exercise but a critical step in the journey of translating a promising molecule into a potential therapeutic.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Analogs
In the intricate world of drug discovery, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of kinases implicated in cancer and other proliferative diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide core, offering a comparative perspective on how subtle molecular modifications influence their inhibitory potency and selectivity against key oncogenic targets such as c-KIT, Phosphoinositide 3-Kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).
The fusion of a thiazole and a pyridine ring creates the thiazolopyridine bicyclic system, a core that has been explored for a wide array of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects.[1] The inherent chemical properties of this scaffold provide a rigid framework for the strategic placement of functional groups to optimize interactions with the ATP-binding pockets of various kinases.
The Core Scaffold: Thiazolo[5,4-b]pyridine as a Kinase Hinge-Binder
The this compound core serves as our foundational structure. The 2-amino group on the thiazole ring is a critical feature, often involved in forming key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for type I and type II kinase inhibitors. The acetamide modification at this position can influence solubility and introduce additional interaction points. The bromine atom at the 5-position of the pyridine ring offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space.
Comparative SAR Analysis across Different Kinase Targets
The true potential of the thiazolo[5,4-b]pyridine scaffold is revealed when comparing the SAR of its derivatives against different kinase families. The strategic diversification of substituents at various positions on the core structure dictates the inhibitory profile and selectivity.
Targeting c-KIT: Overcoming Imatinib Resistance
The c-KIT receptor tyrosine kinase is a well-established target in gastrointestinal stromal tumors (GIST). However, resistance to first-line inhibitors like imatinib remains a significant clinical challenge. Research into thiazolo[5,4-b]pyridine derivatives has led to the identification of potent c-KIT inhibitors capable of overcoming this resistance.[2]
A key SAR finding in this context is the importance of the substituent at the 2-position of the thiazolo[5,4-b]pyridine core. While a simple acetamide is our starting point, modifications at this position have yielded significant gains in potency. For instance, the introduction of a substituted phenyl group can lead to enhanced activity. Molecular docking studies have suggested that certain substitutions, such as a 3-(trifluoromethyl)phenyl group, can fit well into the hydrophobic binding pocket of the kinase.[2]
One of the most potent compounds identified in a study, 6r , demonstrated an 8-fold higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib.[2] This highlights the ability of the thiazolo[5,4-b]pyridine scaffold to accommodate functionalities that can effectively target drug-resistant mutations.
Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
| Compound | R1 (at 2-position) | c-KIT IC50 (µM) | c-KIT V560G/D816V double mutant IC50 (µM) |
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | Not Reported |
| 6r | Not explicitly defined in abstract | Potent | 4.77 |
| Imatinib | - | Potent | >50 |
| Sunitinib | - | Potent | Not Reported |
Data synthesized from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[2]
Potent Inhibition of the PI3K Pathway
The PI3K pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. This compound itself has been noted as a PI3K inhibitor.[3] A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been developed as highly potent PI3K inhibitors.[4]
The SAR studies on these analogs revealed several key insights:
-
Importance of the Sulfonamide Moiety: A sulfonamide functionality was found to be crucial for potent PI3Kα inhibitory activity.[4] Analogs incorporating 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide demonstrated nanomolar IC50 values.[4]
-
The Role of the Pyridyl Group: The presence of a pyridyl group attached to the thiazolo[5,4-b]pyridine core was another critical determinant of high potency. Replacing the pyridyl group with a phenyl ring resulted in a significant drop in activity.[4]
The representative compound 19a from this series exhibited an impressive IC50 of 3.6 nM against PI3Kα and also showed potent inhibition of PI3Kγ and PI3Kδ isoforms.[4]
Table 2: SAR of Thiazolo[5,4-b]pyridine Analogs as PI3K Inhibitors
| Compound | R (Sulfonamide Moiety) | PI3Kα IC50 (nM) |
| 19a | Methoxypyridine | 3.6 |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide | Nanomolar |
| 19c | 5-Chlorothiophene-2-sulfonamide | Nanomolar |
Data extracted from a study on novel thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[4]
Targeting EGFR-TK: Combating Resistance in NSCLC
The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a key driver in non-small cell lung cancer (NSCLC). The development of inhibitors that can overcome resistance mutations is an ongoing effort. A novel series of substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized as potent and selective EGFR-TK inhibitors.[5]
In this series, extensive modifications were explored, including Suzuki cross-coupling reactions to introduce diverse aryl and heteroaryl groups. The lead compound, 10k , displayed remarkable potency with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against the HCC827, NCI-H1975, and A-549 cancer cell lines, respectively.[5] This level of activity is comparable to the clinically approved drug Osimertinib.[5]
Mechanistic studies revealed that compound 10k acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells.[5] Importantly, the most potent derivatives showed selective cytotoxicity towards cancer cells while being non-toxic to normal cells at higher concentrations.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these thiazolo[5,4-b]pyridine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the enzymatic inhibitory activity of compounds against a specific kinase.
Objective: To quantify the IC50 value of a test compound against a target kinase (e.g., c-KIT, PI3K, EGFR-TK).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the kinase-specific substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% inhibition of cell growth) of a test compound.
Materials:
-
Cancer cell lines (e.g., GIST-T1, HMC1.2, HCC827, NCI-H1975, A-549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control (DMSO-treated cells) and determine the GI50 value.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.
Caption: SAR flowchart for thiazolo[5,4-b]pyridine analogs.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
The this compound scaffold and its analogs represent a highly promising class of kinase inhibitors. The comparative analysis of their structure-activity relationships reveals that the biological activity and target selectivity can be finely tuned through strategic chemical modifications. The insights gained from these studies provide a rational basis for the future design of next-generation kinase inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. The versatility of the thiazolo[5,4-b]pyridine core ensures its continued relevance in the ongoing quest for novel and effective cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1112982-76-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating and Confirming the Mechanism of Action of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Introduction: Navigating the Unknown
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide is a novel heterocyclic compound with a structure suggestive of biological activity. Based on its classification as a potential "Protein Degrader Building Block"[1] and the known activities of related thiazolopyridine scaffolds, which include inhibition of protein kinases like PI3K[2] and antiproliferative effects[3], a logical starting hypothesis is that this compound may function as a kinase inhibitor.
This guide provides a comprehensive, multi-phase experimental framework designed to rigorously test this hypothesis. It is structured not as a rigid protocol, but as a logical, self-validating workflow for moving from an unknown compound to a confirmed mechanism of action (MoA). We will detail the causality behind each experimental choice, compare methodologies, and present a clear path for data interpretation, empowering researchers to confidently elucidate the function of this and other novel small molecules.
Phase 1: Target Engagement Confirmation
The Central Question: Does the compound physically interact with its intended protein target inside a living cell?
Expert Rationale: Before investigating downstream signaling or cellular effects, it is critical to confirm direct binding between the compound and its putative target. Without this evidence, any observed biological effects could be off-target or non-specific. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for verifying target engagement in a physiologically relevant environment (intact cells or cell lysates).[4][5] The principle is straightforward: a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[5][6] This thermal stabilization can be measured and quantified.
We will compare CETSA with alternative methods to justify its selection.
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein.[7] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[4] | Requires a specific antibody for detection; throughput can be limited in traditional formats.[7] |
| DARTS | Ligand binding protects the target protein from protease digestion. | Label-free; does not require protein modification. | May not be suitable for all proteins; digestion conditions require optimization. |
| SPROX | Ligand binding alters the rate of protein oxidation by chemical denaturants. | Can be used for target identification in complex mixtures. | Requires mass spectrometry; indirect measurement of stability. |
For initial MoA confirmation where a target is hypothesized (e.g., a specific kinase), CETSA provides the most direct and physiologically relevant evidence of target engagement.
Experimental Workflow: CETSA
The workflow is designed to first determine the optimal temperature for the assay and then to generate a dose-response curve at that fixed temperature.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-Fluorothiazolo[5,4-b]pyridin-2-amine | 865663-86-1 | Benchchem [benchchem.com]
- 3. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Novel PI3K Inhibitors: A Comparative Analysis of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide and Clinically Relevant Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. The thiazolo[5,4-b]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors. This guide focuses on N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a compound from this class, and provides a comparative framework against established, clinically evaluated PI3K inhibitors. By presenting head-to-head experimental data and detailed protocols, this document serves as a comprehensive resource for researchers aiming to characterize and position new chemical entities within the competitive field of PI3K-targeted drug discovery.
The PI3K Signaling Pathway: A Critical Node in Cancer Progression
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, is a key driver of oncogenesis. This has led to the development of numerous PI3K inhibitors, which are broadly classified based on their isoform selectivity.
Below is a diagram illustrating the PI3K signaling cascade and the points of therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.
Comparative Efficacy of PI3K Inhibitors: A Data-Driven Analysis
While peer-reviewed data on the specific inhibitory potency of this compound is not yet extensively published, its structural analogs suggest potential activity against PI3K isoforms. To provide a benchmark for its evaluation, the following table summarizes the biochemical potency of several well-characterized PI3K inhibitors that have undergone clinical investigation.
| Compound Name (Code) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Alpelisib (BYL719) | 5[1] | 1,156[2] | 250[2] | 290[2] | α-isoform selective |
| Buparlisib (BKM120) | 52[3] | 166[3] | 262[3] | 116[3] | Pan-Class I |
| Pictilisib (GDC-0941) | 3[4][5][6] | 33[5][6] | 75[5][6][7] | 3[4][5][6] | α/δ-potent, pan-Class I |
| Taselisib (GDC-0032) | 0.29 (Ki, nM)[8][9] | 9.1 (Ki, nM)[9] | 0.97 (Ki, nM)[8][9] | 0.12 (Ki, nM)[8][9] | β-sparing, potent against α, γ, δ |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a cell-free biochemical assay. Lower values indicate higher potency. Ki represents the inhibition constant.
Experimental Protocols for the Evaluation of PI3K Inhibitors
To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for key assays are provided below. These protocols are essential for determining the biochemical potency, cellular activity, and in vivo efficacy of novel PI3K inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of PI3K isoforms and is a primary method for determining the IC50 value of an inhibitor.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[2]
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in the kinase reaction buffer.
-
Reconstitute the recombinant PI3K enzyme (e.g., p110α/p85α) in an appropriate buffer.
-
Prepare the lipid substrate (e.g., PI(4,5)P2) and ATP solutions in the kinase reaction buffer.
-
-
Assay Procedure (384-well plate format): [2]
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the PI3K enzyme/lipid substrate mixture.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Western Blot Analysis of Phospho-AKT (Ser473)
This cellular assay assesses the ability of an inhibitor to block the PI3K signaling pathway downstream of the kinase itself by measuring the phosphorylation of a key effector, AKT.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF7, U87MG) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of the PI3K inhibitor for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoblotting: [13]
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with serial dilutions of the PI3K inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.[16]
-
In Vivo Xenograft Model
This preclinical model is crucial for evaluating the anti-tumor efficacy of a PI3K inhibitor in a living organism.
Detailed Protocol (Human Breast Cancer Xenograft):
-
Cell Implantation:
-
Subcutaneously implant human breast cancer cells (e.g., BT-474, KPL-4) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the PI3K inhibitor (e.g., this compound formulated in a suitable vehicle) or vehicle control to the mice daily via oral gavage. Dosing for established inhibitors like Buparlisib and Alpelisib in xenograft models has been reported in the range of 30-100 mg/kg and 50 mg/kg, respectively.[3][17]
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-AKT to confirm target engagement).
-
Conclusion
The development of novel PI3K inhibitors like this compound holds significant promise for advancing cancer therapy. However, rigorous preclinical evaluation is paramount to understanding their therapeutic potential. This guide provides a comparative framework and detailed experimental protocols to facilitate the comprehensive characterization of new chemical entities targeting the PI3K pathway. By benchmarking against established inhibitors and employing standardized, robust assays, researchers can effectively position their compounds in the drug development pipeline and contribute to the next generation of targeted cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
Independent Verification of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Bioactivity: A Comparative Guide to De Novo Screening
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both an art and a rigorous science. This guide provides an in-depth, experience-driven framework for the independent characterization of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a compound for which specific bioactivity data is not yet publicly available. We will navigate the process of de novo bioactivity screening, comparing its performance with a known inhibitor of a relevant pathway, and provide the experimental rationale and detailed protocols necessary for robust verification.
While direct experimental data on this compound is scarce, the core scaffold, thiazolo[5,4-b]pyridine, is a well-recognized pharmacophore. Derivatives of this structure have shown promise in various therapeutic areas, notably as anticancer agents through kinase inhibition. Specifically, related compounds have been identified as inhibitors of kinases like c-KIT and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[1][2][3][4] This guide will, therefore, focus on a logical screening cascade to investigate the potential anticancer and kinase inhibitory effects of this compound.
Section 1: Strategic Approach to Bioactivity Screening
Given the novelty of this compound, a tiered screening approach is the most scientifically sound and resource-efficient strategy. Our investigation will be structured as follows:
-
Primary Screening: A broad-spectrum cell viability assay across a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects.
-
Comparative Analysis: Head-to-head comparison with a well-characterized kinase inhibitor, Sunitinib , which targets multiple receptor tyrosine kinases, including c-KIT and VEGFR.
-
Secondary Mechanistic Assay: A target-based kinase inhibition assay to determine if the observed cellular effects are due to direct inhibition of a specific kinase.
This approach allows us to first cast a wide net to detect any biological activity and then progressively narrow our focus to elucidate the mechanism of action.
Section 2: Experimental Protocols and Rationale
Primary Cell Viability Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for initial cytotoxicity screening.
Experimental Protocol:
-
Cell Line Selection:
-
GIST-T1: A gastrointestinal stromal tumor cell line with a known activating mutation in the c-KIT gene, making it sensitive to c-KIT inhibitors.[4]
-
HCT116: A human colorectal cancer cell line.[1]
-
A549: A human lung adenocarcinoma cell line.[1]
-
HEK293T: A non-cancerous human embryonic kidney cell line to assess general cytotoxicity.
-
-
Cell Culture and Plating:
-
Culture selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and Sunitinib in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Replace the culture media in the 96-well plates with the media containing the various concentrations of the test compounds and the reference compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation and Assay:
-
Incubate the plates for 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Comparative Analysis with Sunitinib
The primary screening data will be used to directly compare the potency of this compound with Sunitinib across the selected cell lines.
Data Presentation:
| Compound | GIST-T1 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) | HEK293T IC50 (µM) |
| This compound | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| Sunitinib | (Experimental Value) | (Experimental Value) | (Experimental Value) | (Experimental Value) |
Interpretation of Expected Results:
-
High Potency and Selectivity: A low IC50 value in GIST-T1 cells and significantly higher IC50 values in other cancer and non-cancerous cell lines would suggest potent and selective activity, possibly through c-KIT inhibition.
-
Broad-Spectrum Activity: Similar IC50 values across all cancer cell lines might indicate a more general cytotoxic mechanism.
-
Low Potency: High IC50 values across all cell lines would suggest the compound has low anti-proliferative activity under these conditions.
Secondary Mechanistic Assay: In Vitro Kinase Inhibition Assay
To directly assess the inhibitory potential of this compound on a specific kinase, a cell-free enzymatic assay is employed. Based on the activity of related compounds, c-KIT is a primary target of interest.
Experimental Protocol (Example using a generic luminescence-based kinase assay):
-
Reagents and Materials:
-
Recombinant human c-KIT enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
A luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and Sunitinib in the assay buffer.
-
In a 384-well plate, add the kinase, the substrate, the test compound, and ATP to initiate the kinase reaction.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound | c-KIT Kinase Inhibition IC50 (µM) |
| This compound | (Experimental Value) |
| Sunitinib | (Experimental Value) |
Section 3: Visualizing the Workflow and Potential Mechanism
A clear understanding of the experimental flow and the potential biological pathway is crucial for interpreting the results.
Experimental Workflow Diagram:
Caption: Experimental workflow for the de novo bioactivity screening of this compound.
Potential Signaling Pathway (c-KIT):
Caption: Hypothesized mechanism of action via inhibition of the c-KIT signaling pathway.
Section 4: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the independent verification and characterization of this compound's bioactivity. By employing a systematic screening cascade, from broad cellular assays to specific enzymatic assays, and by making direct comparisons to a known drug, researchers can efficiently and effectively elucidate the compound's potential as a therapeutic agent.
Positive results from this workflow, particularly potent and selective activity against c-KIT, would warrant further investigation, including:
-
Broader Kinase Profiling: To understand the selectivity of the compound against a larger panel of kinases.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of relevant cancers.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and drug-like properties.
By following the principles of expertise, trustworthiness, and authoritative grounding outlined in this guide, researchers can confidently navigate the complexities of drug discovery and contribute to the development of novel therapeutics.
References
A Senior Application Scientist's Guide to Benchmarking N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide Against Standard RIPK1 Inhibitors
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (hereafter designated as Compound X ), a potential modulator of inflammatory cell death pathways. Based on its thiazolopyridine core, a scaffold present in numerous kinase inhibitors, we hypothesize that Compound X may target Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of necroptosis, an inflammatory form of programmed cell death implicated in a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] This document outlines a series of head-to-head experimental protocols to compare the efficacy, potency, and cellular mechanism of action of Compound X against established first-generation and clinical-stage RIPK1 inhibitors. The objective is to provide drug discovery researchers with a robust, self-validating methodology for evaluating this and similar novel compounds.
Introduction: The Rationale for Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical molecular switch, balancing cell survival and inflammatory cell death pathways.[3] Downstream of stimuli like Tumor Necrosis Factor (TNF), RIPK1 can either promote cell survival and inflammation through the NF-κB pathway or, when apoptosis is inhibited, trigger a highly inflammatory form of programmed cell death known as necroptosis.[4][5]
The kinase activity of RIPK1 is essential for the initiation of necroptosis.[2] Upon activation, RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed-Lineage Kinase Domain-Like pseudokinase (MLKL).[6][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture, the release of damage-associated molecular patterns (DAMPs), and a potent inflammatory response.[8][9] Dysregulation of this pathway is a pathogenic driver in numerous conditions, including inflammatory bowel disease, sepsis, atherosclerosis, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][10] Consequently, small-molecule inhibitors of RIPK1's kinase activity are a promising therapeutic strategy.[11][12]
Compound X, this compound, is a novel small molecule featuring a thiazolopyridine scaffold. While its precise biological target is uncharacterized, its structural motifs warrant investigation into its potential as a kinase inhibitor. This guide outlines the necessary experimental comparisons to validate its hypothesized activity against RIPK1.
Signaling Pathway Overview: RIPK1-Mediated Necroptosis
The diagram below illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway. Under conditions where caspase-8 is inhibited, the kinase activity of RIPK1 becomes dominant, leading to the formation of the "necrosome" complex and execution of inflammatory cell death.
Caption: TNF-α signaling can lead to survival or necroptotic cell death.
Selection of Standard Drugs for Benchmarking
To rigorously evaluate Compound X, we will benchmark it against two standards representing different stages of drug development:
-
Necrostatin-1s (Nec-1s): A widely used, specific, and potent tool compound for inhibiting RIPK1. It serves as the foundational benchmark for in vitro and cellular activity.[11][13]
-
GSK2982772: A clinical-stage RIPK1 inhibitor that has been evaluated in human trials for inflammatory diseases like psoriasis and rheumatoid arthritis.[13] This provides a comparison against a compound with established drug-like properties.
Experimental Benchmarking Protocols
The following protocols are designed as a tiered approach, moving from direct biochemical interaction to functional cellular outcomes.
Experiment 1: In Vitro RIPK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of Compound X on recombinant human RIPK1 kinase activity.
Causality: This is the most direct test of our hypothesis. A low IC50 value would confirm that Compound X can inhibit the enzymatic function of RIPK1 in a purified system, independent of any cellular complexity. It provides a clean measure of potency.
Workflow Diagram:
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New components of the necroptotic pathway [journal.hep.com.cn]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. The regulation of necroptosis by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. pnas.org [pnas.org]
- 12. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 13. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, a brominated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and the Precautionary Principle
In the absence of specific data, the precautionary principle must be applied. This means treating the substance as hazardous until proven otherwise. The structure of this compound contains features that warrant a cautious approach:
-
Brominated Organic Compound: Halogenated compounds can be persistent in the environment and may have toxic effects.[5] Some brominated compounds are known to be hazardous to human health and the environment.[6][7]
-
Heterocyclic Amide Structure: This functionality is common in biologically active molecules, suggesting the potential for unforeseen biological effects.
Therefore, all waste containing this compound, including pure substance, contaminated consumables, and solutions, must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. The following should be worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consult a glove compatibility chart or the manufacturer's recommendations.
-
Body Protection: A laboratory coat is essential. For handling larger quantities or in situations with a risk of splashing, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., an N95 or higher) is necessary. All respiratory protection should be used in accordance with a formal respiratory protection program.
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste at the point of generation is critical for safety and compliant disposal.[8] Never mix incompatible waste streams. For this compound, the following segregation practices should be followed:
-
Solid Waste:
-
Collect unadulterated or minimally contaminated this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated consumables such as weighing boats, gloves, and paper towels should be placed in a separate, sealed, and labeled container for solid hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container for halogenated organic liquid waste.
-
Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Aqueous solutions should be collected separately from organic solvent solutions.
-
Table 1: Waste Stream Classification for this compound
| Waste Type | Description | Collection Container |
| Solid | Unused or expired this compound powder. | Labeled, sealed container for solid hazardous waste. |
| Contaminated Debris | Gloves, weighing paper, pipette tips, etc., contaminated with the compound. | Labeled, sealed bag or container for solid hazardous waste. |
| Liquid (Halogenated) | Solutions of the compound in organic solvents (e.g., DCM, chloroform). | Labeled, sealed, and vented container for halogenated liquid waste. |
| Liquid (Aqueous) | Aqueous solutions containing the compound. | Labeled, sealed container for aqueous hazardous waste. |
Labeling and Storage: Ensuring Clarity and Compliance
Accurate and detailed labeling of waste containers is a regulatory requirement and a cornerstone of laboratory safety.[9] Each waste container must be labeled with the following information:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
Any associated hazards (e.g., "Toxic," "Irritant" - as a precaution).
Waste should be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[9][10] The SAA should be a secondary containment area to prevent the spread of spills.
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the disposal of this compound waste. This process should be conducted in consultation with your institution's Environmental Health & Safety (EH&S) department.
Experimental Workflow: Disposal of this compound Waste
Caption: Workflow for the compliant disposal of this compound waste.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
For solid spills: Carefully sweep the material into a container. Avoid creating dust.
-
For liquid spills: Cover with an inert absorbent material, allow it to be fully absorbed, and then carefully scoop the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EH&S department.
Final Disposal Methods
The ultimate disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal (TSD) facility.[11] While the specific method is determined by the TSD facility and local regulations, the likely disposal route for a brominated organic compound is high-temperature incineration . This method is effective at destroying organic molecules and can be equipped with scrubbers to manage potentially acidic and halogenated combustion byproducts. Landfilling is generally not a suitable option for this type of chemical waste.
The Importance of Institutional Collaboration
Effective chemical waste management is a shared responsibility. Always work closely with your institution's EH&S department. They are the experts on local, state, and federal regulations and can provide guidance on the specific procedures for your facility.[10] They will also manage the final pickup and disposal of your laboratory's hazardous waste through certified waste brokers.[12]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1112982-76-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1112982-76-9 [buyersguidechem.com]
- 5. CAS 7336-54-1: N-(5-bromothiazol-2-yl)acetamide [cymitquimica.com]
- 6. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, novel compounds such as N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide are instrumental in advancing therapeutic frontiers. However, their introduction into the laboratory necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound. As a Senior Application Scientist, the following protocols are synthesized from established best practices for handling analogous chemical structures, ensuring a self-validating system of safety and scientific integrity.
Hazard Analysis and Risk Mitigation
This compound is a solid, typically appearing as a brown powder, with a molecular weight of 272.12 g/mol and the formula C8H6BrN3OS.[1][2][3] While specific toxicity data is unavailable, the presence of a brominated thiazolopyridine core and an acetamide group suggests potential hazards that warrant careful handling.
Potential Hazards Based on Structural Analogs:
-
Skin and Eye Irritation: Similar halogenated and heterocyclic compounds are known to cause skin and eye irritation.[4]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[4]
-
Acute Toxicity: While not confirmed, related compounds can be harmful if swallowed or inhaled.[5]
-
Chronic Effects: Some complex aromatic amines and amides are investigated for long-term health effects, including potential carcinogenicity.[6]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][7] | Protects against splashes of solvents used with the compound and airborne powder that can cause serious eye damage.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][7] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[9] |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control.[5] If weighing or transferring powder outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][9] | Minimizes inhalation of the powder, which can cause respiratory tract irritation. |
Glove Selection and Use: When handling chemicals, disposable nitrile gloves are often suitable for incidental contact.[7] Ensure gloves are compatible with any solvents being used. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare skin.
Safe Handling and Operational Workflow
A systematic workflow is critical to ensure safety from the moment the compound is received to its final disposal.
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol for Safe Handling:
-
Preparation:
-
Review Available Information: Before beginning any work, thoroughly read this guide and any available supplier information.[8] Pay close attention to hazard statements for similar compounds and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[4][10]
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[5]
-
-
Handling:
-
Weighing and Aliquoting: To prevent inhalation of dust, conduct all weighing and transferring of the solid compound within a chemical fume hood or a powder containment hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.
-
In Solution: When working with the compound in solution, be mindful of the hazards associated with the solvent. Always handle solutions within the fume hood.
-
-
Cleanup:
-
Decontamination: Clean all surfaces and glassware that have come into contact with the compound. Use an appropriate solvent and cleaning agent.
-
Spill Management: In the event of a spill, prevent further spread if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled disposal container.[11]
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][11]
-
Keep it away from incompatible substances such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled.
Disposal:
-
Waste Streams: All waste materials, including contaminated PPE, spill cleanup materials, and residual compound, must be considered hazardous waste.
-
Disposal Procedure:
Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12] |
Always have a copy of this guide and any available chemical safety information accessible in the laboratory. Ensure that all personnel handling the compound are familiar with these procedures.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1112982-76-9 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. 1112982-76-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

